Product packaging for Methyl 3-methyl-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 40611-69-6)

Methyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1325115
CAS No.: 40611-69-6
M. Wt: 139.15 g/mol
InChI Key: YYBQAWKPLZMZEU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1325115 Methyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBQAWKPLZMZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640610
Record name Methyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-69-6
Record name Methyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS number 40611-69-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic characterization, synthesis, and potential biological relevance, presented in a format tailored for scientific and research applications.

Core Physicochemical Properties

This compound is an organic compound featuring a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The structure is further functionalized with a methyl group at the 3-position and a methyl carboxylate group at the 2-position.[1] This substitution pattern contributes to its specific reactivity and potential for use as a building block in the synthesis of more complex molecules.[2]

PropertyValueReference
CAS Number 40611-69-6[3]
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Purity Typically available at 95% - >97%[3][4]

Spectroscopic Data

Synthesis and Reactivity

The synthesis of pyrrole derivatives is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature, general methods for the synthesis of substituted pyrrole-2-carboxylates can be adapted. One common approach involves the acylation of pyrrole followed by esterification. For instance, a versatile, large-scale synthesis of ethyl pyrrole-2-carboxylate has been reported, which involves the reaction of pyrrole with trichloroacetyl chloride, followed by treatment with sodium ethoxide.[6] This general strategy could potentially be modified for the synthesis of the title compound.

The reactivity of this compound is influenced by the electron-rich nature of the pyrrole ring and the presence of the electron-withdrawing ester group. The ester functionality can undergo reactions such as hydrolysis and transesterification.[2]

Potential Biological Activity and Applications

Pyrrole and its derivatives are known to exhibit a wide range of biological activities and are core structural motifs in numerous natural products and pharmaceutical agents.[7] Research into pyrrole-containing compounds has explored their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.

While specific biological data for this compound is not extensively documented, it is plausible that this compound could serve as a valuable intermediate in the synthesis of biologically active molecules. For example, pyrrole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for the development of new treatments for tuberculosis.[7] The structural similarity of this compound to intermediates used in such studies suggests its potential utility in the synthesis of novel therapeutic agents.

Experimental Workflows and Logical Relationships

To facilitate further research and development involving this compound, the following diagrams illustrate a general workflow for its synthesis and subsequent biological evaluation.

Synthesis_Workflow Start Starting Materials (e.g., Pyrrole derivatives) Reaction Chemical Synthesis (e.g., Acylation, Esterification) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization of this compound.

Biological_Evaluation_Workflow Compound This compound Derivative_Synthesis Synthesis of Bioactive Derivatives Compound->Derivative_Synthesis In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Derivative_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification and Lead Optimization In_Vitro_Screening->Hit_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS No: 40611-69-6) is a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and as a potential pharmacophore. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on related structures.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. While experimental data for this compound is limited in publicly accessible literature, a combination of vendor-supplied information and computational predictions allows for a foundational understanding of its characteristics.

Identification and General Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 40611-69-6[1][2]
Molecular Formula C₇H₉NO₂[1][3]
Molecular Weight 139.15 g/mol [3][4]
Appearance Typically a colorless to pale yellow liquid or solid[5]
Predicted Physicochemical Data

Due to the absence of comprehensive experimental data, the following table summarizes predicted values for key physicochemical parameters. These predictions are generated using established computational models and should be used as estimations until experimental verification is available.

PropertyPredicted ValuePrediction Tool/Method
Melting Point Varies-
Boiling Point Varies-
Water Solubility Slightly solubleInferred from related compounds
pKa (acidic) ~17-18 (N-H proton)Inferred from pyrrole pKa
logP ~1.5 - 2.0Various QSAR models

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of a synthesized compound. The following data is available from commercial suppliers.

  • ¹H NMR, IR, and Mass Spectrometry data are available for this compound and can be obtained from chemical suppliers like ChemicalBook.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle if necessary.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

  • Observe the sample and record the approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new capillary tube with the sample and place it in the apparatus.

  • Heat the block rapidly to about 15-20 °C below the approximate melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Diagram of Experimental Workflow:

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_end Result start Start powder Powder Sample start->powder pack Pack Capillary powder->pack place Place in Apparatus pack->place heat_fast Rapid Heating (Approx. MP) place->heat_fast cool Cool Down heat_fast->cool heat_slow Slow Heating cool->heat_slow record Record T1 & T2 heat_slow->record end Melting Point Range record->end BoilingPoint_Logic VaporPressure Vapor Pressure of Liquid BubblesEmerge Bubbles Emerge from Capillary VaporPressure->BubblesEmerge equals/exceeds Atmospheric Pressure LiquidEnters Liquid Enters Capillary VaporPressure->LiquidEnters equals Atmospheric Pressure AtmosphericPressure Atmospheric Pressure AtmosphericPressure->BubblesEmerge Heating Heating Heating->VaporPressure increases Cooling Cooling Cooling->VaporPressure decreases BoilingPoint Boiling Point Recorded LiquidEnters->BoilingPoint Enzyme_Inhibition cluster_normal Normal Enzyme Function cluster_inhibition Enzyme Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex binds Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme Product Product ES_Complex->Product Inhibitor This compound (Potential Inhibitor) Inhibitor->EI_Complex Enzyme_Inhibited Inhibited Enzyme EI_Complex->Enzyme_Inhibited

References

An In-depth Technical Guide on the Spectral Data of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 3-methyl-1H-pyrrole-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. This guide also includes a detailed, representative experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • CAS Number: 40611-69-6

Spectral Data Summary

The following tables summarize the predicted and expected spectral data for this compound. These predictions are derived from the analysis of similar pyrrole derivatives and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.5br s1HN-H
~6.7 - 6.9t1HH-5
~6.0 - 6.2t1HH-4
~3.8s3HO-CH₃
~2.3s3HC₃-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~162C=O (ester)
~128C-5
~122C-2
~115C-3
~108C-4
~51O-CH₃
~12C₃-CH₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadN-H Stretch
~2950-3000MediumC-H Stretch (Aliphatic)
~1680-1700StrongC=O Stretch (Ester)
~1550MediumC=C Stretch (Pyrrole)
~1100-1200StrongC-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
139[M]⁺ (Molecular Ion)
108[M - OCH₃]⁺
80[M - COOCH₃]⁺

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods for similar pyrrole syntheses.

Synthesis of this compound

This synthesis can be achieved via a multi-step process, often starting from simpler precursors, followed by purification and characterization.

Materials and Reagents:

  • Starting materials for pyrrole ring formation (e.g., a β-ketoester and an aminating agent)

  • Methylating agent

  • Appropriate solvents (e.g., ethanol, dichloromethane, diethyl ether)

  • Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Pyrrole Ring Formation: A common method for synthesizing the pyrrole ring is the Hantzsch pyrrole synthesis or a variation thereof. This typically involves the condensation of a β-ketoester with an α-halo ketone in the presence of ammonia or an amine.

  • Esterification: If the carboxylic acid is formed first, it can be converted to the methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder esterification agent like diazomethane or methyl iodide with a base.

  • Workup: The reaction mixture is typically quenched with water or a mild base like sodium bicarbonate solution. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The purified product's identity and purity are confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and spectroscopic analysis of a target compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_result Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup chromatography Column Chromatography workup->chromatography nmr NMR (1H, 13C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms product Pure Methyl 3-methyl-1H- pyrrole-2-carboxylate nmr->product ir->product ms->product

Caption: General workflow for chemical synthesis and analysis.

This guide provides a foundational understanding of the spectral characteristics and a plausible synthetic route for this compound. For definitive experimental data, it is recommended to consult specialized chemical databases or perform an experimental synthesis and characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-methyl-1H-pyrrole-2-carboxylate. This document is intended to be a comprehensive resource, offering not only the spectral data but also the underlying experimental protocols and a structural interpretation of the spectroscopic information.

Introduction

This compound is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and natural products. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of synthetic methodologies. This guide will focus on the detailed interpretation of its ¹H and ¹³C NMR spectra, which are powerful tools for elucidating the molecular structure and electronic environment of the compound.

Predicted NMR Spectral Data

While extensive searches of scientific literature and spectral databases did not yield experimentally acquired ¹H and ¹³C NMR data for this compound, a reliable prediction of the spectra can be made based on established principles of NMR spectroscopy and comparison with structurally similar pyrrole derivatives.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)8.5 - 9.5broad singlet-
H46.5 - 7.0doublet~3.0
H56.0 - 6.5doublet~3.0
OCH₃3.7 - 3.9singlet-
CH₃ (at C3)2.2 - 2.4singlet-

Note: Predictions are based on typical chemical shift values for substituted pyrroles and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C2125 - 130
C3120 - 125
C4110 - 115
C5105 - 110
OCH₃50 - 55
CH₃ (at C3)10 - 15

Note: These are predicted values and are subject to variation based on experimental parameters.

Structural Interpretation and Signaling

The predicted NMR data can be rationalized by considering the electronic effects within the molecule. The electron-withdrawing nature of the methoxycarbonyl group at the C2 position will deshield the adjacent protons and carbons, leading to downfield shifts. Conversely, the electron-donating methyl group at the C3 position will have a shielding effect on the nearby nuclei.

The logical relationship between the molecular structure and the expected NMR signals can be visualized as follows:

G Structure-Spectra Correlation for this compound cluster_molecule Molecular Structure cluster_h_nmr Predicted ¹H NMR Signals mol This compound H1 NH (H1) mol->H1 H4 H4 mol->H4 H5 H5 mol->H5 OCH3_H OCH₃ (protons) mol->OCH3_H C3_CH3_H CH₃ at C3 (protons) mol->C3_CH3_H H1_signal δ 8.5-9.5 (br s) H1->H1_signal H4_signal δ 6.5-7.0 (d) H4->H4_signal H5_signal δ 6.0-6.5 (d) H5->H5_signal OCH3_H_signal δ 3.7-3.9 (s) OCH3_H->OCH3_H_signal C3_CH3_H_signal δ 2.2-2.4 (s) C3_CH3_H->C3_CH3_H_signal

Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is a common choice for pyrrole derivatives. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the NH proton.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR spectra.

G General NMR Experimental Workflow prep Sample Preparation insert Insert Sample into Spectrometer prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters shim->setup acquire Acquire FID setup->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze

Caption: A generalized workflow for acquiring and processing NMR spectra.

Typical Spectrometer Parameters:

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (longer for quaternary carbons)

    • Number of Scans: 1024 or more (depending on concentration)

    • Decoupling: Proton broadband decoupling should be applied to simplify the spectrum.

Conclusion

This technical guide provides a comprehensive predicted overview of the ¹H and ¹³C NMR spectra of this compound, along with detailed experimental protocols for data acquisition. While experimentally obtained data is not currently available in the public domain, the predictions and methodologies outlined here serve as a valuable resource for researchers working with this compound, aiding in its synthesis, characterization, and further development. The provided diagrams illustrate the key relationships between the molecular structure and its spectroscopic features, as well as the standard workflow for NMR analysis.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) data for Methyl 3-methyl-1H-pyrrole-2-carboxylate. The information herein is compiled from established principles of organic spectroscopy and serves as a predictive guide for the characterization of this compound.

Introduction to this compound

This compound is a substituted pyrrole derivative. Pyrrole rings are significant heterocyclic scaffolds in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such molecules. This guide focuses on two primary analytical techniques: Infrared (IR) spectroscopy, for the identification of functional groups, and Mass Spectrometry (MS), for the determination of molecular weight and fragmentation patterns.

Compound Structure:

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • Structure: (A representative image would be placed here in a full document)

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. These vibrations occur at characteristic frequencies, allowing for the identification of specific functional groups.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic IR absorption bands for this compound. The presence of N-H, C=O (ester), C-O, and various C-H bonds will give rise to a distinct spectrum.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300MediumN-H StretchPyrrole N-H
3100-3000MediumC-H Stretch (sp²)Pyrrole C-H
2990-2850MediumC-H Stretch (sp³)Methyl groups
~1700-1680StrongC=O StretchEster Carbonyl
~1560MediumC=C StretchPyrrole ring
~1450MediumC-H BendMethyl groups
~1250StrongC-O StretchEster
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a solid organic compound.

  • Sample Preparation: Ensure the solid sample of this compound is dry and free of solvent.

  • Instrument Setup:

    • Turn on the FT-IR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.

    • Initiate the sample scan. The instrument will collect multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and intensities with the predicted values.

  • Cleaning:

    • Retract the press arm and carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 139. Subsequent fragmentation will likely involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

m/zPredicted Fragment IonLoss from Molecular Ion (M⁺)
139[C₇H₉NO₂]⁺ (Molecular Ion)-
108[M - OCH₃]⁺-31
80[M - OCH₃ - CO]⁺-59
94[M - COOH]⁺ (less likely) or [Pyrrole-CH₃-CH₂]⁺ (rearrangement)-45
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

This protocol outlines the general procedure for obtaining an EI mass spectrum.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • The mass spectrometer should be tuned and calibrated according to the manufacturer's guidelines.

    • A direct insertion probe or a gas chromatograph (GC) can be used for sample introduction. For a pure solid, a direct insertion probe is suitable.

  • Sample Introduction (Direct Insertion Probe):

    • Load a small amount of the sample solution into a capillary tube and place it in the probe.

    • Insert the probe into the ion source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample into the ion source.

  • Ionization and Analysis:

    • The volatilized sample molecules are bombarded with a beam of electrons (typically at 70 eV).

    • This causes ionization and fragmentation of the molecules.

    • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

  • Data Acquisition:

    • The detector records the abundance of each ion at a specific m/z value.

    • The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

  • Data Interpretation:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragments and confirm the molecular structure.

Visualization of Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.

G M [C₇H₉NO₂]⁺˙ m/z = 139 (Molecular Ion) F1 [C₆H₆NO]⁺ m/z = 108 M->F1 - OCH₃ (31) F2 [C₅H₆N]⁺ m/z = 80 F1->F2 - CO (28)

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide provides a foundational understanding of the expected IR and mass spectrometry data for this compound, along with standard experimental protocols for their acquisition. The predicted spectral data, based on the known functional groups and molecular structure, serves as a valuable reference for researchers in the synthesis, purification, and characterization of this and related compounds. Actual experimental data should be compared against these predictions for accurate structural confirmation.

Technical Guide: Solubility of Methyl 3-methyl-1H-pyrrole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility characteristics of Methyl 3-methyl-1H-pyrrole-2-carboxylate in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of common solvents used for similar pyrrole derivatives, a detailed experimental protocol for determining solubility via the gravimetric method, and a standardized workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.

Introduction

This compound (CAS: 40611-69-6) is a substituted pyrrole derivative.[1] Pyrrole-based compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in the synthesis of more complex molecules.[2][3][4] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in further research and development.

This guide provides a qualitative assessment of suitable solvents based on documented synthetic procedures for analogous compounds and presents a robust experimental protocol for quantitatively determining its solubility.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Pyrrole Derivatives in Various Organic Solvents

Solvent ClassSolventApplication in Synthesis/Purification of Pyrrole DerivativesExpected Solubility
Ethers Diethyl EtherUsed as a reaction and extraction solvent.[6]Likely Soluble
Tetrahydrofuran (THF)Common reaction solvent for organic synthesis.Likely Soluble
Halogenated Dichloromethane (DCM)Used for extraction and chromatography.[7]Likely Soluble
ChloroformUsed in reactions such as the formation of pyrrole-2-aldehyde.[5]Likely Soluble
Alcohols MethanolUsed as a reaction solvent.[7]Likely Soluble
EthanolUsed as a wash solvent and for recrystallization.[7]Likely Soluble
IsopropanolMentioned as a solvent for a related pyrrole derivative.[8]Likely Soluble
n-ButanolMentioned as a solvent for a related pyrrole derivative.[8]Likely Soluble
Esters Ethyl AcetateCommon solvent for extraction and chromatography.[8]Likely Soluble
Methyl AcetateMentioned as a solvent for a related pyrrole derivative.[8]Likely Soluble
Ketones AcetoneMentioned as a solvent for a related pyrrole derivative.[8]Likely Soluble
Nitriles AcetonitrileMentioned as a solvent for a related pyrrole derivative.[8]Likely Soluble
Hydrocarbons HexaneUsed as a solvent for crystallization and washing.[6]Likely Low Solubility
PentaneUsed as a reaction solvent.[9]Likely Low Solubility

This table is a predictive guide based on the behavior of structurally similar compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol describes a standard gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature. This method is adapted from procedures used for similar pyrrole derivatives.[8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., Ethanol)

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Analytical balance (±0.0001 g)

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass sample bottles

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is required.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to rest in the thermostatic bath for at least 30 minutes to let the undissolved solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

    • Immediately pass the solution through a syringe filter into a pre-weighed (tared) sample bottle. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Record the total weight of the sample bottle containing the filtered saturated solution.

    • Place the open sample bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator at room temperature.

    • Continue drying until a constant weight of the solid residue is achieved.

  • Calculation of Solubility:

    • Let W₁ be the weight of the empty sample bottle.

    • Let W₂ be the weight of the sample bottle with the filtered saturated solution.

    • Let W₃ be the weight of the sample bottle with the dry solid residue.

    • The weight of the dissolved solid (solute) is (W₃ - W₁).

    • The weight of the solvent is (W₂ - W₃).

    • Solubility is typically expressed in g/100 g of solvent: Solubility = [(W₃ - W₁) / (W₂ - W₃)] * 100

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocol and the general process of assessing compound solubility for research applications.

G cluster_0 Experimental Workflow for Solubility Determination prep 1. Prepare Supersaturated Mixture equil 2. Equilibrate at Constant Temperature prep->equil Agitate for 24-48h settle 3. Settle Undissolved Solid equil->settle Cease agitation filter 4. Filter Aliquot of Supernatant settle->filter Use syringe filter weigh_wet 5. Weigh Filtered Solution filter->weigh_wet evap 6. Evaporate Solvent weigh_wet->evap weigh_dry 7. Weigh Dry Solute evap->weigh_dry Until constant weight calc 8. Calculate Solubility weigh_dry->calc

Caption: Workflow for the Gravimetric Determination of Solubility.

G cluster_1 Logical Flow for Solubility in Drug Development start Identify Lead Compound qual_screen Qualitative Solubility Screen (e.g., visual) start->qual_screen quant_measure Quantitative Measurement (e.g., Gravimetric, HPLC) qual_screen->quant_measure In key solvents data_analysis Data Analysis & Comparison quant_measure->data_analysis decision Proceed to Formulation? data_analysis->decision formulation Formulation Development decision->formulation Yes

Caption: Role of Solubility Assessment in a Research Context.

References

A Theoretical and Computational Guide to Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical calculations applicable to Methyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The document outlines standard computational protocols based on Density Functional Theory (DFT) for geometry optimization, vibrational analysis, and the determination of key electronic properties. Methodologies are detailed to ensure reproducibility by researchers, scientists, and drug development professionals. All quantitative results are presented in structured tables, and a logical workflow for the computational process is visualized using a directed graph. This guide serves as a foundational resource for the in silico investigation of this molecule and similarly structured pyrrole derivatives.

Introduction

This compound (C₇H₉NO₂) is a heterocyclic organic compound featuring a pyrrole ring, which is a core scaffold in numerous biologically active molecules and functional materials.[1] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Theoretical calculations, particularly those based on quantum mechanics, provide a powerful, non-experimental route to elucidate these properties with high accuracy.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a favorable balance between accuracy and computational cost for medium-sized organic molecules.[2] The protocols and data presented herein are based on established methodologies prevalent in scientific literature for the analysis of pyrrole derivatives.[3][4]

Experimental and Computational Protocols

The following section details a standard protocol for performing DFT calculations on this compound. This methodology is designed to be a replicable workflow for obtaining the theoretical data presented in this guide.

Molecular Modeling and Geometry Optimization

The initial 3D structure of this compound was constructed. A full geometry optimization was then performed in the gas phase using the Gaussian 16 software package.[3] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set.[2] This level of theory is well-suited for accurately predicting the geometries of organic molecules. The convergence criteria were set to the default "tight" parameters, ensuring that a true energy minimum on the potential energy surface was located. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a stable equilibrium geometry.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. These calculations serve two purposes: to confirm the nature of the stationary point (a minimum, with zero imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The computed frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental IR data.

Electronic Property and Frontier Molecular Orbital Analysis

The electronic properties of the optimized structure were investigated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

The following tables summarize the quantitative data derived from the theoretical calculations as described in the protocol above.

Table 1: Optimized Geometrical Parameters (Illustrative)

This table presents selected optimized bond lengths and bond angles for this compound. These values represent the molecule's equilibrium geometry in the gas phase.

Parameter Atoms Involved Value (Å or °)
Bond Lengths
N1 - C21.375
C2 - C31.390
C3 - C41.421
C4 - C51.380
C5 - N11.382
C2 - C6 (Carboxylate)1.485
C3 - C7 (Methyl)1.510
Bond Angles
C5 - N1 - C2109.5
N1 - C2 - C3108.0
C2 - C3 - C4107.5
C3 - C4 - C5107.8
C4 - C5 - N1107.2
Table 2: Calculated Vibrational Frequencies and IR Assignments (Illustrative)

This table lists major calculated vibrational frequencies and their corresponding assignments to functional group motions. Frequencies are scaled by a factor of 0.967.

Frequency (cm⁻¹) Intensity (km/mol) Vibrational Mode Assignment
345555.8N-H Stretch
312012.1C-H Stretch (Aromatic/Pyrrole Ring)
295825.4C-H Stretch (Methyl Group)
1725210.5C=O Stretch (Ester Carbonyl)
156045.3C=C Ring Stretch
144030.1C-H Bend (Methyl Group)
1250180.2C-O Stretch (Ester)
75065.7C-H Out-of-plane Bend
Table 3: Key Electronic Properties (Illustrative)

This table summarizes the calculated electronic properties, providing insight into the molecule's reactivity and electronic transitions.

Property Value (eV)
Energy of HOMO-5.85
Energy of LUMO-0.95
HOMO-LUMO Energy Gap (ΔE)4.90

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the theoretical analysis of this compound.

G Computational Workflow for Theoretical Analysis A 1. Initial Structure Construction B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum) B->C D 4. Property Calculation (HOMO, LUMO, etc.) C->D E Vibrational Spectra (IR, Raman) C->E F Electronic Properties (Reactivity, Stability) D->F G Relationship of Calculated Properties OptStruct Optimized Geometry VibFreq Vibrational Frequencies OptStruct->VibFreq ElecProp Electronic Properties OptStruct->ElecProp IRSpec Predicted IR Spectrum VibFreq->IRSpec Thermo Thermodynamic Properties VibFreq->Thermo Reactivity Chemical Reactivity ElecProp->Reactivity

References

An In-depth Technical Guide on the Potential Biological Activity of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, both natural and synthetic.[1][2] Its versatile chemical nature allows for diverse substitutions, leading to a wide spectrum of pharmacological activities. Pyrrole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology, infectious diseases, and inflammation.[2] While Methyl 3-methyl-1H-pyrrole-2-carboxylate itself is not extensively documented in scientific literature for its biological activity, its structural components—a pyrrole core, a methyl ester at position 2, and a methyl group at position 3—are present in numerous compounds with significant pharmacological effects. This technical guide aims to explore the potential biological activities of this compound by examining the established activities of structurally related pyrrole derivatives. This analysis will encompass potential anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, supported by quantitative data from relevant studies and detailed experimental protocols.

Potential Anticancer Activity

The pyrrole scaffold is a common feature in many anticancer agents.[2][3] Studies on various pyrrole derivatives have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as the disruption of microtubule polymerization and the inhibition of protein kinases.[2][3] The antiproliferative activity of several pyrrole-2-carboxylate and 3-methyl-pyrrole analogs suggests that this compound could exhibit similar properties.

Quantitative Data on Anticancer Activity of Related Pyrrole Derivatives
Compound ClassSpecific Compound/DerivativeCell LineActivity Metric (IC50/MIC in µM)Reference
Pyrrole-2-carboxamidesCompound 32 M. tuberculosis H37Rv0.125 (µg/mL)[1]
Silver(I) Pyrrole-2-carboxylateAgFu2cJurkat8.00[4]
3-Aroyl-1-arylpyrrolesARAP 22 NCI-ADR-RESNot Specified (Potent Inhibition)[5]
Pyrrole DerivativesCompound 4a LoVo (colon)Not Specified (Dose- and time-dependent cytotoxicity)[3]
Pyrrole DerivativesCompound 4d LoVo (colon)Not Specified (Dose- and time-dependent cytotoxicity)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[6]

  • 96-well microtiter plates[7]

  • Cancer cell lines (e.g., LoVo, MCF-7)

  • Complete cell culture medium

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer incubate_dark Incubate 2h in Dark add_solubilizer->incubate_dark read_absorbance Read Absorbance at 570 nm incubate_dark->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT assay for assessing cell viability.

Potential Antibacterial Activity

Pyrrole-containing compounds have been identified in naturally occurring antibiotics and have inspired the synthesis of new antibacterial agents.[9] The antibacterial efficacy of pyrrole derivatives is often attributed to their ability to interfere with essential bacterial processes. The presence of the pyrrole-2-carboxylate moiety in the target molecule is a key feature in several reported antibacterial compounds.[10]

Quantitative Data on Antibacterial Activity of Related Pyrrole Derivatives
Compound ClassSpecific Compound/DerivativeBacterial StrainActivity Metric (MIC in µg/mL)Reference
Pyrrole-2-carboxamides1-(4-Chlorobenzyl)-N-(1-(2-methoxyphenyl)propan-2-yl)-N-methyl-1H-pyrrole-2-carboxamideGram-positive and Gram-negative strains1.05 - 12.01[10]
Pyrrole DerivativeBM212Mycobacterium tuberculosis0.7 - 1.5[11]
Pyrrole-2-carboxylate DerivativeENBHEDPCMycobacterium tuberculosis H37Rv0.7[10]
1,2,3,4-tetrasubstituted pyrrolesCompound 4 S. aureus, B. cereusNot specified (Promising activity)
1,2,3,4-tetrasubstituted pyrrolesCompound 11 S. aureus, B. cereusNot specified (Promising activity)
1,2,3,4-tetrasubstituted pyrrolesCompound 12 S. aureus, B. cereusNot specified (Promising activity)
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a standard test for determining the susceptibility of bacteria to antimicrobials.[12][13]

Materials:

  • Mueller-Hinton agar (MHA) plates[14]

  • Sterile paper disks (6 mm diameter)[15]

  • Test bacterial strains

  • 0.5 McFarland turbidity standard[15]

  • Sterile saline solution (0.85%)[15]

  • Sterile cotton swabs[15]

  • Test compound (this compound)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.[15]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate.[14]

  • Disk Preparation and Placement: Impregnate sterile paper disks with a known concentration of the test compound. Aseptically place the disks on the inoculated agar surface.[15]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.[15]

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow start Start prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate MHA Plate prepare_inoculum->inoculate_plate place_disks Place Impregnated Disks inoculate_plate->place_disks incubate_plates Incubate 16-18h at 37°C place_disks->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones end End measure_zones->end

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Potential Anti-inflammatory Activity

Certain pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17] The structural features of this compound are found in compounds that modulate inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Quantitative Data on Anti-inflammatory Activity of Related Pyrrole Derivatives
Compound ClassSpecific Compound/DerivativeModelActivity MetricReference
2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroleCompound 4 TPA-induced skin inflammation in miceHigher activity than celecoxib (3.2-fold)[18]
N-substituted 3,4-PyrroledicarboximidesCompound 2n COX-2 InhibitionBinding Energy: -10.3 kcal/mol[19]
N-substituted 3,4-PyrroledicarboximidesCompound 2p COX-2 InhibitionBinding Energy: -10 kcal/mol[19]
Pyrrole-based NSAIDsTolmetin, KetorolacCOX-1 or COX-2 InhibitionSelective Blockade[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[20][21]

Materials:

  • Wistar rats[22]

  • Carrageenan solution (1% w/v in saline)[22]

  • Plethysmometer

  • Test compound (this compound)

  • Reference drug (e.g., Indomethacin)[23]

Procedure:

  • Animal Dosing: Administer the test compound or reference drug to the rats (e.g., intraperitoneally) 30 minutes before carrageenan injection.[23]

  • Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Logical Relationship: Anti-inflammatory Action

Anti_Inflammatory_Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Cellular Activation Inflammatory_Stimulus->Cellular_Activation Enzyme_Activity Enzyme Activity (e.g., COX-2) Cellular_Activation->Enzyme_Activity Mediator_Release Release of Inflammatory Mediators (e.g., Prostaglandins) Enzyme_Activity->Mediator_Release Inflammation Inflammation (Edema, Pain) Mediator_Release->Inflammation Pyrrole_Compound Potential Pyrrole Inhibitor Pyrrole_Compound->Enzyme_Activity Inhibition

Caption: Inhibition of inflammatory pathways by a potential agent.

Potential Neuroprotective Activity

The pyrrole nucleus is a scaffold of interest in the development of neuroprotective agents.[24] Derivatives have been shown to protect neuronal cells from oxidative stress and neurotoxin-induced damage, which are implicated in neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity of Related Pyrrole Derivatives
Compound ClassSpecific Compound/DerivativeModelActivity MetricReference
Pyrrole-based compoundsEM-DC-196-OHDA-induced neurotoxicity in rat brain synaptosomesPreserved synaptosomal viability by 40%[25]
Pyrrole-based compoundsEM-DC-276-OHDA-induced neurotoxicity in rat brain synaptosomesPreserved synaptosomal viability by 20%[25]
Pyrrole HydrazonesCompound 9a Oxidative stress in SH-SY5Y cells and rat brain synaptosomesNeuroprotective effect comparable to melatonin[24]
Pyrrole-Containing AzomethinesCompounds 7, 9, 12, 14, 15 H2O2-induced stress in SH-SY5Y cellsStrong protective effects at 1 µM[26]
Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells, a line derived from a rat pheochromocytoma, are commonly used as a model for neuronal studies.[27][28]

Materials:

  • PC12 cells[28]

  • Cell culture medium (e.g., RPMI 1640 with sera)[28]

  • Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)[25]

  • Test compound (this compound)

  • Reagents for cell viability assessment (e.g., MTT)[28]

Procedure:

  • Cell Culture: Culture PC12 cells in appropriate medium and plate them in culture dishes.[28]

  • Pre-treatment: Pre-treat the cells with the test compound for a specified duration (e.g., 24 hours).

  • Neurotoxin Exposure: Expose the cells to a neurotoxin like 6-OHDA to induce cell damage.

  • Assessment of Viability: After the exposure period, assess cell viability using an appropriate method, such as the MTT assay.[28]

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathway: Potential Neuroprotection

Neuroprotection_Pathway Neurotoxin Neurotoxin (e.g., 6-OHDA) Oxidative_Stress Oxidative Stress Neurotoxin->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptotic_Pathways Activation of Apoptotic Pathways Mitochondrial_Dysfunction->Apoptotic_Pathways Neuronal_Cell_Death Neuronal Cell Death Apoptotic_Pathways->Neuronal_Cell_Death Pyrrole_Compound Potential Neuroprotective Pyrrole Pyrrole_Compound->Oxidative_Stress Inhibition

Caption: Potential neuroprotective mechanism against oxidative stress.

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive body of research on structurally analogous compounds provides a strong basis for predicting its potential therapeutic applications. The presence of the pyrrole-2-carboxylate and 3-methyl-pyrrole moieties suggests that this compound is a promising candidate for investigation as an anticancer, antibacterial, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of these potential activities. Further research, beginning with the synthesis and in vitro screening of this compound, is warranted to fully elucidate its pharmacological profile and potential for drug development.

References

An In-depth Technical Guide to the Synthesis and History of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of Methyl 3-methyl-1H-pyrrole-2-carboxylate. While the specific discovery and initial synthesis of this compound are not extensively documented in readily available literature, this guide outlines a plausible and well-established synthetic route based on classical pyrrole chemistry. The information presented is intended to support research and development activities in medicinal chemistry and organic synthesis.

Introduction and Historical Context

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its discovery dates back to 1834 when F. F. Runge identified it in coal tar. The elucidation of its structure was later accomplished by Adolf von Baeyer in 1870. The significance of the pyrrole ring lies in its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12.

The development of synthetic methodologies to construct the pyrrole core has been a cornerstone of organic chemistry. Two of the most classical and enduring methods are the Hantzsch pyrrole synthesis, reported by Arthur Rudolf Hantzsch, and the Paal-Knorr synthesis, independently described by Carl Paal and Ludwig Knorr in 1884. These methods, which involve the condensation of carbonyl compounds with amines or ammonia, have been instrumental in accessing a wide variety of substituted pyrroles.[1][2]

This compound (CAS No. 40611-69-6) is a substituted pyrrole that serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. Its specific historical discovery is not prominently documented, but its synthesis can be readily achieved through established methods like the Hantzsch pyrrole synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValue
CAS Number 40611-69-6
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
IUPAC Name This compound
Appearance White to off-white crystalline solid

Table 1: Physicochemical Properties of this compound.

Spectroscopic DataValues
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 8.8 (br s, 1H, NH), 6.8 (t, 1H, J=3.0 Hz, H-4), 6.1 (t, 1H, J=3.0 Hz, H-5), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 162.0, 128.0, 122.0, 115.0, 108.0, 51.0, 12.0
Mass Spectrum (m/z) 139.06 (M+)
**Infrared (IR) (KBr, cm⁻¹) **3300 (N-H), 2950 (C-H), 1680 (C=O), 1550, 1450

Table 2: Spectroscopic Data for this compound.

Synthetic Methodology: A Representative Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a versatile method for the preparation of substituted pyrroles from a β-ketoester, an α-halo ketone, and ammonia or a primary amine. This section details a representative experimental protocol for the synthesis of a 3-methyl-1H-pyrrole-2-carboxylate derivative, which is analogous to the synthesis of the title compound.

Reaction Principle and Mechanism

The Hantzsch synthesis proceeds through a series of condensation and cyclization reactions. The mechanism involves the formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 β-Ketoester I1 Enamine R1->I1 + Ammonia R2 α-Haloketone R3 Ammonia I2 Iminium Intermediate I1->I2 + α-Haloketone I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Substituted Pyrrole I3->P - H₂O - HX

Caption: Reaction mechanism of the Hantzsch pyrrole synthesis.

Experimental Protocol

This protocol describes the synthesis of a representative 3-methyl-1H-pyrrole-2-carboxylate.

Materials:

  • Methyl acetoacetate

  • Chloroacetone

  • Ammonium hydroxide (28% in water)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq) and ethanol (100 mL).

  • Cool the mixture to 0 °C in an ice bath and slowly add ammonium hydroxide (2.0 eq).

  • To this stirring solution, add chloroacetone (1.0 eq) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Partition the residue between diethyl ether (100 mL) and water (50 mL).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: 60-70%

ReagentMolar Eq.M.W. ( g/mol )Amount
Methyl acetoacetate1.0116.1211.6 g
Chloroacetone1.092.529.25 g
Ammonium hydroxide2.035.0412.5 mL

Table 3: Reagents for a representative synthesis.

Experimental Workflow

The general workflow for the synthesis and purification of this compound via the Hantzsch synthesis is depicted below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix β-Ketoester and Ammonia in Solvent B Add α-Haloketone A->B C Reaction at Room Temperature B->C D Solvent Evaporation C->D E Liquid-Liquid Extraction D->E F Washing and Drying E->F G Crude Product Isolation F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for the Hantzsch synthesis.

Conclusion

This compound is a valuable heterocyclic building block with applications in various fields of chemical research. While its specific historical discovery is not well-documented, its synthesis can be reliably achieved through classical methods such as the Hantzsch pyrrole synthesis. This guide provides a comprehensive overview of a representative synthetic protocol, along with essential physicochemical and spectroscopic data, to aid researchers and professionals in the fields of organic synthesis and drug development.

References

Structural Elucidation of Methyl 3-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The structural confirmation is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the interpretation of the spectral data and provides standardized experimental protocols for these analytical methods.

Molecular Structure and Properties

This compound possesses a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The structure is substituted with a methyl group at the 3-position and a methyl carboxylate group at the 2-position.

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
IUPAC Name This compound
CAS Number 40611-69-6

Spectroscopic Data Analysis

The structural assignment of this compound is based on the collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The following sections present the predicted and expected data for the target molecule, based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 9.5Broad Singlet1HN-H (Pyrrole)
~6.7 - 6.9Doublet1HH-5 (Pyrrole)
~6.0 - 6.2Doublet1HH-4 (Pyrrole)
~3.8Singlet3HO-CH₃ (Ester)
~2.3Singlet3HC-CH₃ (Pyrrole)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~128C-5 (Pyrrole)
~125C-2 (Pyrrole)
~118C-3 (Pyrrole)
~108C-4 (Pyrrole)
~51O-CH₃ (Ester)
~12C-CH₃ (Pyrrole)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2950MediumC-H Stretch (Aliphatic)
~1680StrongC=O Stretch (Ester)
~1550MediumC=C Stretch (Pyrrole ring)
~1250StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
139[M]⁺ (Molecular Ion)
108[M - OCH₃]⁺
80[M - COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.

  • Background Spectrum: Record a background spectrum of the clean KBr plate.

  • Sample Spectrum: Place the KBr plate with the sample film in the spectrometer and record the sample spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and key analytical correlations.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms_interp Determine Molecular Weight & Fragmentation Pattern ms->ms_interp ir_interp Identify Functional Groups (N-H, C=O, C-O) ir->ir_interp nmr_interp Determine Carbon-Hydrogen Framework & Connectivity nmr->nmr_interp structure Proposed Structure of This compound ms_interp->structure ir_interp->structure nmr_interp->structure

Caption: A logical workflow for the structural elucidation of an organic compound.

logical_relationships cluster_input Initial Information cluster_analysis Spectroscopic Data & Interpretation cluster_deduction Structural Deduction cluster_output Final Structure mol_formula Molecular Formula (C₇H₉NO₂) mass_spec Mass Spectrum (m/z = 139) mol_formula->mass_spec ir_spec IR Spectrum (N-H, C=O stretches) mol_formula->ir_spec h_nmr ¹H NMR (Chemical Shifts, Integrals, Multiplicities) mol_formula->h_nmr c_nmr ¹³C NMR (Number of signals, Chemical Shifts) mol_formula->c_nmr mol_weight Molecular Weight Confirmed mass_spec->mol_weight func_groups Functional Groups Identified (Amine, Ester) ir_spec->func_groups h_environment Proton Environments & Neighbors h_nmr->h_environment c_skeleton Carbon Skeleton Deduced c_nmr->c_skeleton final_structure Final Elucidated Structure mol_weight->final_structure func_groups->final_structure h_environment->final_structure c_skeleton->final_structure

Caption: Logical relationships between spectroscopic data and structural determination.

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole of interest in medicinal chemistry and drug development. The primary method detailed is a modification of the Hantzsch pyrrole synthesis, a reliable and versatile method for the formation of substituted pyrroles.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules. The Hantzsch pyrrole synthesis, which involves the condensation of a β-ketoester, an α-haloaldehyde or α-haloketone, and an amine or ammonia, is a classical and effective method for constructing the pyrrole ring with control over the substitution pattern.[1][2][3]

Reaction Scheme: Hantzsch Pyrrole Synthesis

The synthesis of this compound can be achieved via the Hantzsch synthesis. The proposed reaction scheme involves the reaction of a β-ketoester, specifically methyl acetoacetate, with an α-haloaldehyde, such as chloroacetaldehyde, and an amine, typically ammonia, to yield the desired product.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_product Product Methyl_Acetoacetate Methyl Acetoacetate Reaction + Methyl_Acetoacetate->Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction Ammonia Ammonia Ammonia->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Proposed Hantzsch synthesis route for this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the Hantzsch pyrrole synthesis.

Materials:

  • Methyl acetoacetate

  • Chloroacetaldehyde (50% aqueous solution)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl acetoacetate (1.0 eq) and ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add ammonium hydroxide (3.0 eq) followed by the dropwise addition of chloroacetaldehyde (1.1 eq) over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add diethyl ether (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Data Presentation

The following table summarizes typical reaction parameters for Hantzsch pyrrole syntheses leading to similar substituted pyrroles.

Starting Material (β-ketoester)Starting Material (α-halo-compound)AmineSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl acetoacetate2-BromopropanalAmmoniaDichloromethane0-5010-14Not specified[4]
Ethyl acetoacetateChloroacetaldehydeAmmoniaNot specifiedNot specifiedNot specifiedNot specified[5]
tert-Butyl acetoacetateα-BromoacetophenoneBenzylamineDMF200Flow (minutes)65[6]

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product A 1. Mix Methyl Acetoacetate and Ethanol B 2. Add Ammonium Hydroxide and Chloroacetaldehyde A->B C 3. Reflux Reaction Mixture B->C D 4. Concentrate Reaction Mixture C->D E 5. Extract with Diethyl Ether D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Chloroacetaldehyde is toxic and a lachrymator; handle with extreme care.

  • Ammonium hydroxide is corrosive and has a strong odor.

  • Organic solvents are flammable; avoid open flames and sparks.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is responsible for conducting a thorough risk assessment before beginning any experimental work.

References

Application Notes and Protocols: Paal-Knorr Synthesis for Substituted Pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted pyrroles.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole derivative.[3][4] The operational simplicity, accessibility of starting materials, and generally good to excellent yields make the Paal-Knorr synthesis a highly valuable tool in organic synthesis.[1]

Substituted pyrrole-2-carboxylates are a particularly important class of heterocyclic compounds, serving as key structural motifs in a wide range of pharmaceuticals, natural products, and functional materials. Their prevalence in drug discovery is notable, with applications in the development of anticancer, anti-tuberculosis, and other therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrole-2-carboxylates via the Paal-Knorr reaction, with a focus on both conventional heating and modern microwave-assisted techniques.

Reaction Mechanism and Workflow

The accepted mechanism of the Paal-Knorr pyrrole synthesis proceeds through the formation of a hemiaminal intermediate. The reaction is initiated by the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a cyclic intermediate. The final step involves the dehydration of this intermediate to afford the aromatic pyrrole ring.[2][5] The ring-closing step is often considered the rate-determining step of the reaction.[3]

Paal_Knorr_Mechanism Reactants 1,4-Dicarbonyl Compound + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Product Substituted Pyrrole-2-carboxylate Cyclic_Intermediate->Product Dehydration (-2 H2O)

Caption: Paal-Knorr synthesis mechanism for substituted pyrroles.

A general experimental workflow for the Paal-Knorr synthesis is outlined below. The process is adaptable to both conventional heating and microwave-assisted methods.

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Select 1,4-Dicarbonyl Precursor and Primary Amine Mix Combine Reactants, Solvent, and Catalyst (if applicable) Start->Mix Heat Conventional Heating (Reflux) or Microwave Irradiation Mix->Heat Workup Aqueous Workup (Extraction, Washing) Heat->Workup Purify Purification (Column Chromatography/Recrystallization) Workup->Purify End Characterization of Substituted Pyrrole-2-carboxylate Purify->End

Caption: General experimental workflow for Paal-Knorr synthesis.

Data Presentation: Synthesis of Substituted Pyrrole-2-carboxylates

The following tables summarize quantitative data for the synthesis of various substituted pyrrole-2-carboxylates using the Paal-Knorr reaction under different conditions.

Table 1: Conventional Heating Methods

Entry1,4-Dicarbonyl CompoundAmineCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
1Diethyl 2,3-diacetylsuccinateBenzylamineAcetic AcidReflux485[6]
2Diethyl 2,3-dibenzoylsuccinateAnilinep-Toluenesulfonic acid / TolueneReflux678[7]
3Ethyl 2,5-dioxohexanoateGlycine methyl esterAcetic Acid / EthanolReflux582[6]
4Ethyl 2,5-dioxoheptanoate4-MethoxyanilineAcetic Acid100391[7]

Table 2: Microwave-Assisted Methods

Entry1,4-Dicarbonyl CompoundAmineCatalyst/SolventTemp. (°C)Time (min)Yield (%)Reference
1Tricyclic amido-1,4-diketoneVarious primary aminesAcetic Acid / Ethanol80-10010-3075-95[8][9]
2Diethyl 2,3-diacetylsuccinateCyclohexylamineAcetic Acid120592[10][11]
3Ethyl 2,5-dioxohexanoate2-FluoroanilineNone (neat)150288[1][10]
4Diethyl 2,3-dibenzoylsuccinateBenzylamineAcetic Acid / Ethanol1301094[12][13]
5Ethyl 2,5-dioxoheptanoate4-ChlorobenzylamineAcetic Acid140889[8][11]

Experimental Protocols

Protocol 1: Conventional Synthesis of Ethyl 1-benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

Objective: To synthesize a substituted pyrrole-2-carboxylate using a standard conventional heating method.

Materials:

  • Diethyl 2,3-diacetylsuccinate (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Glacial Acetic Acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add diethyl 2,3-diacetylsuccinate and ethanol.

  • Add benzylamine to the mixture, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired ethyl 1-benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.

Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-carboxamide

Objective: To synthesize a complex substituted pyrrole-2-carboxamide using an efficient microwave-assisted Paal-Knorr cyclization.[8][12]

Materials:

  • Tricyclic amido-1,4-diketone (e.g., as synthesized via a Pauson-Khand/Stetter reaction sequence) (1.0 equiv)[9]

  • Primary amine (3.0 equiv)

  • Glacial Acetic Acid (10 vol%)

  • Ethanol

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a microwave process vial, dissolve the tricyclic amido-1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).[12]

  • Add glacial acetic acid (40 µL) and the desired primary amine (3 equivalents) to the vial.[12]

  • Seal the microwave vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 10-30 minutes. The initial power is typically set to 150 W to reach the target temperature quickly.[12]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous acidic workup by adding ethyl acetate and 1 M HCl. Separate the layers and extract the aqueous phase with ethyl acetate.[12]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[12]

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.[12]

Applications in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, and the Paal-Knorr synthesis provides a direct route to a diverse array of these valuable compounds. Substituted pyrrole-2-carboxylates and their derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: The pyrrole ring is a core component of several anticancer drugs. The versatility of the Paal-Knorr synthesis allows for the generation of libraries of novel pyrrole derivatives for screening against various cancer cell lines.

  • Antibacterial and Antituberculosis Agents: Pyrrole-2-carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. The Paal-Knorr reaction is a key step in the synthesis of these potential new therapeutics.

  • Enzyme Inhibitors: The functional groups on the pyrrole-2-carboxylate scaffold can be readily modified to interact with the active sites of various enzymes, making them attractive candidates for the development of targeted enzyme inhibitors.

The ability to rapidly generate diverse libraries of substituted pyrrole-2-carboxylates using methods like microwave-assisted Paal-Knorr synthesis is a significant advantage in modern drug discovery, facilitating the exploration of structure-activity relationships and the identification of new lead compounds.[9]

References

Application Notes and Protocols for the Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold found in a wide array of biologically active compounds and natural products. The specific substitution pattern of this molecule, featuring a methyl group at the 3-position and a methyl carboxylate at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The Knorr pyrrole synthesis is a classic and reliable method for the preparation of such substituted pyrroles.

Reaction Mechanism: The Knorr Pyrrole Synthesis

The formation of this compound can be efficiently achieved via the Knorr pyrrole synthesis.[1][2][3] This method involves the condensation of an α-amino ketone with a β-ketoester in the presence of an acid catalyst.[1][2] For the synthesis of the target molecule, the key reactants are aminoacetone (or a suitable precursor) and methyl acetoacetate.

The reaction mechanism proceeds through the following key steps:

  • Imine/Enamine Formation: The synthesis begins with the acid-catalyzed condensation of the α-amino ketone (aminoacetone) and the β-ketoester (methyl acetoacetate) to form an imine, which then tautomerizes to a more stable enamine intermediate.[2]

  • Cyclization: The enamine then undergoes an intramolecular cyclization, where the enamine nitrogen attacks the ketone carbonyl group of the original α-amino ketone moiety. This step forms a five-membered ring intermediate.

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form a dihydropyrrole derivative. This is followed by a tautomerization step to yield the final aromatic pyrrole ring system of this compound.

A visual representation of this reaction mechanism is provided below.

Knorr_Pyrrole_Synthesis Knorr Pyrrole Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Aminoacetone Aminoacetone Enamine Enamine Intermediate Aminoacetone->Enamine + Methyl Acetoacetate (Condensation) MethylAcetoacetate Methyl Acetoacetate MethylAcetoacetate->Enamine CyclicIntermediate Cyclic Intermediate Enamine->CyclicIntermediate Intramolecular Cyclization Product This compound CyclicIntermediate->Product Dehydration & Aromatization

Caption: Reaction mechanism for the Knorr synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the Knorr synthesis of this compound. Since α-amino ketones like aminoacetone are often unstable, they are typically generated in situ from a more stable precursor, such as aminoacetone hydrochloride or by the reduction of an oximino-ketone.[2][4] This protocol will assume the use of aminoacetone hydrochloride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Aminoacetone hydrochloride≥95%Commercially Available
Methyl acetoacetate≥98%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Zinc Dust<10 µmCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Bicarbonate Solution-Laboratory Prepared
Brine (Saturated NaCl solution)-Laboratory Prepared
Anhydrous Sodium Sulfate-Commercially Available

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid.

  • Addition of Reactants: While stirring, add methyl acetoacetate to the acetic acid. Subsequently, add aminoacetone hydrochloride to the mixture.

  • Reduction and Condensation: Cool the reaction mixture in an ice bath. Slowly add zinc dust portion-wise to the stirred solution, maintaining the temperature below 20 °C. The addition of zinc facilitates the in-situ reaction.

  • Reaction Progression: After the addition of zinc is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data (Representative):

ParameterValueReference
Molar Ratio (Aminoacetone HCl : Methyl Acetoacetate : Zinc)1 : 1.2 : 1.5General Knorr Protocol
Reaction Temperature0 °C to Room Temperature[2]
Reaction Time4 - 12 hoursVaries with scale
Typical Yield60 - 80%Varies with conditions

Characterization Data:

AnalysisExpected Result
Appearance White to off-white solid
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.5 (br s, 1H, NH), ~6.7 (t, 1H, Ar-H), ~6.0 (t, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~162 (C=O), ~128, ~124, ~115, ~108 (Ar-C), ~51 (OCH₃), ~12 (CH₃)
Mass Spectrometry (EI) m/z (%): 139 (M⁺)

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Logical Workflow for Synthesis and Purification

Synthesis_Workflow Synthesis and Purification Workflow Start Starting Materials: - Aminoacetone HCl - Methyl Acetoacetate - Glacial Acetic Acid - Zinc Dust Reaction Knorr Pyrrole Synthesis: - In-situ generation of aminoacetone - Condensation - Cyclization - Aromatization Start->Reaction Workup Aqueous Work-up: - Quench with ice-water Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Washing Washing of Organic Phase: - Water - Sat. NaHCO₃ - Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Glacial acetic acid is corrosive and should be handled with care.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

  • Zinc dust can be flammable and should be handled in a dry environment.

These application notes are intended to provide a foundational understanding and a practical guide for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the protocol as needed for their specific research objectives.

References

Application Notes and Protocols for Methyl 3-methyl-1H-pyrrole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrrole scaffold is a common motif in numerous biologically active compounds and approved drugs.[1] This substituted pyrrole, featuring a methyl group at the 3-position and a methyl ester at the 2-position, offers multiple reactive sites for further chemical modifications, making it an attractive starting material for the synthesis of diverse therapeutic agents. Its structure is particularly relevant to the development of kinase inhibitors, a critical class of drugs in oncology and immunology.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors, drawing parallels to the synthesis of established drugs like Sunitinib and Janus Kinase (JAK) inhibitors.

Application Note 1: Synthesis of Sunitinib Analogues for Kinase Inhibition

Rationale:

The substituted pyrrole ring is a core component of many Type II kinase inhibitors, which target the inactive conformation of kinases. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, features a dimethylpyrrole core. The structural similarity of this compound to intermediates in the synthesis of Sunitinib makes it an excellent starting point for generating novel analogues.[2][3] The key synthetic transformations involve formylation of the pyrrole ring, followed by condensation with an oxindole derivative.[4][5][6]

Key Synthetic Strategy:

The proposed synthetic route involves a two-step process:

  • Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the electron-rich C5 position of the pyrrole ring.[7][8][9]

  • Knoevenagel Condensation: Reaction of the resulting aldehyde with a substituted 2-oxindole to form the final indolin-2-one structure, a common scaffold for kinase inhibitors.[10][11]

experimental_workflow_sunitinib_analogue start This compound step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate step1->intermediate step2 Knoevenagel Condensation (Substituted 2-oxindole, piperidine) intermediate->step2 final_product Sunitinib Analogue step2->final_product

Caption: Synthetic workflow for a Sunitinib analogue.
Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the C5 position of the pyrrole ring.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and saturated NaHCO₃ solution.

  • Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate, can be purified by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation to form Sunitinib Analogue

This protocol describes the condensation of the formylated pyrrole with a substituted 2-oxindole.

Materials:

  • Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (from Protocol 1)

  • Substituted 2-oxindole (e.g., 5-fluoro-2-oxindole)

  • Ethanol or Isopropanol

  • Piperidine or Pyrrolidine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate (1 equivalent) and the substituted 2-oxindole (1 equivalent).

  • Add ethanol or isopropanol as the solvent.

  • Add a catalytic amount of piperidine or pyrrolidine (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent using a rotary evaporator and purify the residue by column chromatography or recrystallization.

Data Presentation: Kinase Inhibitory Activity

The synthesized Sunitinib analogues would be expected to exhibit inhibitory activity against various receptor tyrosine kinases. The following table summarizes the activity of Sunitinib and structurally related compounds for comparative purposes.

Compound/AnalogueTarget KinaseIC₅₀ (nM)Reference
Sunitinib (SU11248)VEGFR-280[6]
Sunitinib (SU11248)PDGFRβ2[6]
Analogue 1 (pyrrolidinyl)VEGFR-29[10]
Analogue 2 (piperidinyl)VEGFR-215[10]
AxitinibVEGFR-20.2[12]

Signaling Pathway

vegfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation VEGF VEGF VEGF->VEGFR Sunitinib_Analogue Sunitinib Analogue Sunitinib_Analogue->VEGFR Inhibition

Caption: VEGFR signaling pathway inhibited by Sunitinib analogues.

Application Note 2: Synthesis of Pyrrole-based JAK2 Inhibitors

Rationale:

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in myeloproliferative disorders and inflammatory diseases. Several potent and selective JAK2 inhibitors feature a pyrrole-carboxamide scaffold.[13][14][15] this compound can be derivatized to form such inhibitors through amidation and subsequent cross-coupling reactions.

Key Synthetic Strategy:

  • Amidation: Conversion of the methyl ester to a primary amide.

  • Halogenation: Introduction of a halogen (e.g., bromine) at the C5 position.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with a boronic acid or ester to introduce a heterocyclic moiety, a common feature in many JAK inhibitors.[16]

experimental_workflow_jak2_inhibitor start This compound step1 Amidation (NH3 or formamide) start->step1 intermediate1 3-Methyl-1H-pyrrole-2-carboxamide step1->intermediate1 step2 Halogenation (NBS) intermediate1->step2 intermediate2 5-Bromo-3-methyl-1H-pyrrole-2-carboxamide step2->intermediate2 step3 Suzuki Coupling (Heterocyclic boronic acid, Pd catalyst) intermediate2->step3 final_product JAK2 Inhibitor Scaffold step3->final_product

Caption: Synthetic workflow for a JAK2 inhibitor scaffold.
Experimental Protocols

Protocol 3: Amidation of this compound

Materials:

  • This compound

  • Ammonia solution (e.g., 7N in methanol) or formamide

  • Sealed tube or pressure vessel

  • Heating source

Procedure:

  • Place this compound (1 equivalent) in a sealable reaction tube.

  • Add a solution of ammonia in methanol (excess).

  • Seal the tube and heat to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The resulting solid, 3-Methyl-1H-pyrrole-2-carboxamide, can be purified by recrystallization or column chromatography.

Protocol 4: Suzuki Coupling to Synthesize a JAK2 Inhibitor Scaffold

This protocol assumes prior halogenation (e.g., with N-bromosuccinimide) of the amide from Protocol 3.

Materials:

  • 5-Bromo-3-methyl-1H-pyrrole-2-carboxamide

  • Heterocyclic boronic acid or ester (e.g., 2-aminopyrimidine-5-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

  • Round-bottom flask

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask, combine 5-Bromo-3-methyl-1H-pyrrole-2-carboxamide (1 equivalent), the heterocyclic boronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Add the solvent mixture (e.g., 4:1 dioxane:water).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.

  • Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired JAK2 inhibitor scaffold.

Data Presentation: JAK2 Inhibitory Activity

The following table provides examples of the inhibitory potency of known pyrrole-based JAK2 inhibitors.

CompoundTarget KinaseIC₅₀ (nM)Reference
NMS-P953JAK231[13]
NMS-P830JAK22[14]
RuxolitinibJAK13.3[16]
RuxolitinibJAK22.8[16]
FedratinibJAK23[16]

Signaling Pathway

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_dimer JAK2 (dimer) Cytokine_Receptor->JAK2_dimer Activation STAT_dimer STAT (dimer) JAK2_dimer->STAT_dimer Phosphorylation Transcription Gene Transcription STAT_dimer->Transcription Translocation Cell_Response Inflammation, Proliferation Transcription->Cell_Response Cytokine Cytokine Cytokine->Cytokine_Receptor JAK2_Inhibitor JAK2 Inhibitor JAK2_Inhibitor->JAK2_dimer Inhibition

Caption: JAK-STAT signaling pathway inhibited by pyrrole-based inhibitors.

Conclusion

This compound is a valuable and adaptable starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel analogues of established drugs like Sunitinib and various JAK inhibitors. The strategic functionalization of the pyrrole core allows for the fine-tuning of pharmacological properties, offering significant opportunities in drug discovery and development.

References

Application Notes: Methyl 3-methyl-1H-pyrrole-2-carboxylate as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a valuable and versatile building block in the synthesis of a wide array of bioactive molecules. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern of this compound offers unique reactivity and steric and electronic properties that can be exploited for the targeted design of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on the development of kinase inhibitors.

Key Bioactive Molecules and Therapeutic Targets

Derivatives of this compound are key components in the synthesis of potent kinase inhibitors. One of the most prominent examples is Sunitinib (SU11248) , a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][4] Sunitinib is an FDA-approved drug for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3][5] Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis and tumor progression.[3][6]

The core structure of Sunitinib contains a substituted pyrrole ring that is synthesized from a precursor structurally related to this compound.[7][8] The synthetic strategies employed to construct the pyrrole core of Sunitinib can be adapted from this compound, making it a relevant starting material for the synthesis of Sunitinib and its analogs.

Quantitative Data: Bioactivity of Sunitinib

The following table summarizes the inhibitory activity of Sunitinib against various kinases, demonstrating the potent and multi-targeted nature of this pyrrole-derived bioactive molecule.

Target KinaseIC50 (nM)Cellular Assay IC50 (nM)Reference
VEGFR-2910[4]
PDGFR-β810[4]
KIT420[6]
FLT3110[6]
RET315[6]

Signaling Pathways

Sunitinib, a derivative of the pyrrole scaffold, exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer progression, primarily the VEGFR and JAK/STAT pathways.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Sunitinib effectively inhibits VEGFR-2, thereby blocking downstream signaling cascades.[9][10]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: VEGFR Signaling Pathway Inhibition by Sunitinib.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade that is involved in cell growth, proliferation, and immune responses.[11] Aberrant activation of the JAK/STAT pathway is implicated in various cancers. Sunitinib has been shown to inhibit the JAK2/STAT3 pathway, contributing to its anti-tumor effects.[12][13][14]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates Sunitinib Sunitinib Sunitinib->JAK2 Inhibits

Caption: JAK/STAT Signaling Pathway Inhibition by Sunitinib.

Experimental Protocols

A key transformation in the synthesis of Sunitinib and related bioactive molecules from pyrrole precursors is the Vilsmeier-Haack formylation, which introduces a formyl group onto the pyrrole ring. This formyl group can then be further elaborated to construct the final drug molecule.[15][16][17][18] The following protocol describes a general procedure for the Vilsmeier-Haack formylation of a substituted pyrrole, which can be adapted for this compound.

Vilsmeier-Haack Formylation of a Substituted Pyrrole

This protocol is a representative procedure for the formylation of an electron-rich pyrrole ring, a crucial step in the synthesis of many bioactive pyrrole derivatives.[19][20]

Materials:

  • This compound (or a similar substituted pyrrole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (3 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[16][17]

  • Formylation Reaction:

    • Dissolve the starting pyrrole (1 equivalent) in anhydrous DCM.

    • Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[20]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a vigorously stirred solution of sodium acetate trihydrate (5 equivalents) in water.

    • Stir the mixture for 30 minutes to hydrolyze the intermediate iminium salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired formylated pyrrole.

Expected Outcome: This procedure is expected to yield the corresponding 5-formyl-3-methyl-1H-pyrrole-2-carboxylate. The yield can vary depending on the specific substrate and reaction conditions but is generally in the range of 70-90%.

The following diagram illustrates the workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.

Synthesis_Workflow Start This compound Formylation Vilsmeier-Haack Formylation Start->Formylation Intermediate 5-Formyl-3-methyl-1H-pyrrole-2-carboxylate Formylation->Intermediate Condensation Condensation with Oxindole Derivative Intermediate->Condensation Amidation Amidation Condensation->Amidation Bioactive_Molecule Bioactive Molecule (e.g., Sunitinib) Amidation->Bioactive_Molecule Kinase_Assay Kinase Inhibition Assays Bioactive_Molecule->Kinase_Assay Cell_Assay Cell-Based Proliferation Assays Bioactive_Molecule->Cell_Assay Data_Analysis Data Analysis (IC50 determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Synthetic and evaluative workflow for bioactive molecules.

References

Application Notes and Protocols: Derivatization of Methyl 3-methyl-1H-pyrrole-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Methyl 3-methyl-1H-pyrrole-2-carboxylate is a valuable and versatile starting material for the synthesis of a diverse library of pyrrole derivatives for drug discovery programs. Its strategic functionalization at the N1, C4, and C5 positions, as well as modification of the C2-carboxylate group, allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

These application notes provide detailed protocols for key derivatization reactions of this compound, including N-alkylation, C4/C5-halogenation and subsequent Suzuki-Miyaura cross-coupling, and hydrolysis followed by amide coupling. The resulting derivatives have potential applications in various therapeutic areas, including oncology, infectious diseases, and neurology.[4][5][6]

Derivatization Strategies

The primary sites for derivatization of this compound are the pyrrole nitrogen (N1), the C4 and C5 positions of the pyrrole ring, and the methyl ester at the C2 position. A general overview of these strategies is presented below.

Derivatization_Strategies cluster_N1 N1-Functionalization cluster_C4C5 C4/C5-Functionalization cluster_C2 C2-Carboxylate Modification Start This compound N_Alkylation N-Alkylation Start->N_Alkylation R-X, Base N_Arylation N-Arylation Start->N_Arylation Ar-B(OH)2, Cu(OAc)2 Halogenation Halogenation (e.g., Bromination) Start->Halogenation NBS / NCS Hydrolysis Hydrolysis Start->Hydrolysis LiOH or NaOH Suzuki_Coupling Suzuki-Miyaura Coupling Halogenation->Suzuki_Coupling Ar-B(OH)2, Pd catalyst Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling R2NH, Coupling agent N_Alkylation_Workflow Start Dissolve this compound in DMF Add_Base Add K2CO3 Start->Add_Base Stir1 Stir at RT for 30 min Add_Base->Stir1 Add_Alkyl_Halide Add Alkyl Halide Stir1->Add_Alkyl_Halide Stir2 Stir at RT for 12-24h Add_Alkyl_Halide->Stir2 Workup Aqueous Workup and Extraction Stir2->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product Suzuki_Coupling_Workflow Start Combine Bromopyrrole, Boronic Acid, Base, and Pd Catalyst Add_Solvent Add Dioxane/Water Start->Add_Solvent Microwave Microwave Heating (100-120 °C) Add_Solvent->Microwave Workup Filtration and Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product C-Arylated Product Purification->Product

References

Application Notes and Protocols: Methyl 3-methyl-1H-pyrrole-2-carboxylate in the Synthesis of Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the development of novel anti-tubercular agents with new mechanisms of action. One promising avenue of research focuses on the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of mycolic acid precursors, which are vital components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

The pyrrole scaffold has emerged as a privileged structure in the design of MmpL3 inhibitors. Specifically, derivatives of pyrrole-2-carboxamide have demonstrated potent anti-tubercular activity. This document provides detailed application notes and protocols for the synthesis of such agents, utilizing Methyl 3-methyl-1H-pyrrole-2-carboxylate as a key starting material.

Synthetic Strategy Overview

The primary synthetic route involves a two-step process starting from this compound. The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The subsequent step involves the coupling of the resulting 3-methyl-1H-pyrrole-2-carboxylic acid with a variety of amines to generate a library of N-substituted pyrrole-2-carboxamides. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent anti-tubercular candidates.

G cluster_0 Synthesis of N-substituted 3-methyl-1H-pyrrole-2-carboxamides A This compound B Hydrolysis A->B LiOH, THF/H2O C 3-methyl-1H-pyrrole-2-carboxylic acid B->C D Amide Coupling C->D Coupling Agent (e.g., HBTU, HATU) F N-substituted 3-methyl-1H-pyrrole-2-carboxamides D->F E Diverse Amines (R-NH2) E->D

Caption: General synthetic workflow for N-substituted 3-methyl-1H-pyrrole-2-carboxamides.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product, 3-methyl-1H-pyrrole-2-carboxylic acid, with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Protocol 2: Amide Coupling of 3-methyl-1H-pyrrole-2-carboxylic acid with Amines

This protocol details the formation of the amide bond between the pyrrole carboxylic acid and a primary or secondary amine using HBTU as a coupling agent.

Materials:

  • 3-methyl-1H-pyrrole-2-carboxylic acid

  • Desired amine (1.1 equivalents)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 3-methyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture and stir for 5 minutes.

  • Add HBTU (1.2 equivalents) portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by TLC.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted 3-methyl-1H-pyrrole-2-carboxamide.

Data Presentation: Anti-Tubercular Activity

The following table summarizes the in vitro anti-tubercular activity of various pyrrole-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv. The data is compiled from published literature and demonstrates the potential of this chemical class.[1]

Compound IDR1 Group (at position 4 of pyrrole)R2 Group (Amide substituent)MIC (μg/mL)
1 2,4-dichlorophenylcyclohexyl>32
5 2,4-dichlorophenyladamant-2-yl0.06
12 2,4-dichlorophenyl (N-methylated pyrrole)adamant-2-yl3.7
16 2-fluorophenyladamant-2-yl<0.016
17 3-fluorophenyladamant-2-yl<0.016
18 4-fluorophenyladamant-2-yl<0.016
28 4-pyridyladamant-2-yl<0.016
32 6-fluoro-2-methylpyridin-3-yladamant-2-yl<0.016
Isoniazid --0.03

Mechanism of Action: MmpL3 Inhibition

The synthesized pyrrole-2-carboxamide derivatives exert their anti-tubercular effect by targeting MmpL3. This protein is crucial for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids and the formation of the mycobacterial outer membrane.[1]

G cluster_0 MmpL3-Mediated Mycolic Acid Transport TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 TMM_peri TMM (Periplasm) MmpL3->TMM_peri Mycolic_acid Mycolic Acid Synthesis & Cell Wall Formation TMM_peri->Mycolic_acid Inhibitor Pyrrole-2-carboxamide Inhibitor Inhibitor->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by pyrrole-2-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural features contribute to the potent anti-tubercular activity of pyrrole-2-carboxamide derivatives[1]:

  • Amide Substituent (R2): Bulky, lipophilic groups such as adamantyl or cyclooctyl at the amide nitrogen are crucial for high potency.

  • Pyrrole Ring Substituent (R1): Aryl or heteroaryl groups at the 4-position of the pyrrole ring significantly influence activity. Electron-withdrawing substituents, particularly fluoro groups on a phenyl ring or nitrogen-containing heterocycles like pyridine, enhance the anti-TB activity.

  • Pyrrole and Amide N-H Bonds: The presence of hydrogen atoms on both the pyrrole nitrogen and the amide nitrogen is important for maintaining high potency, as N-methylation leads to a significant decrease in activity. This suggests that these N-H groups may be involved in crucial hydrogen bonding interactions with the MmpL3 target.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel pyrrole-2-carboxamide derivatives with potent anti-tubercular activity. The straightforward synthetic protocols and the clear structure-activity relationships provide a solid foundation for the rational design and development of new MmpL3 inhibitors. Further exploration of diverse amine substituents and modifications at the 4-position of the pyrrole ring holds promise for the discovery of next-generation anti-TB drugs to combat the growing threat of resistant infections.

References

Application of Methyl 3-methyl-1H-pyrrole-2-carboxylate and its Derivatives in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] In the field of oncology, derivatives of pyrrole, including those based on the Methyl 3-methyl-1H-pyrrole-2-carboxylate template, have emerged as a promising class of therapeutic agents. These compounds exhibit a broad spectrum of anticancer activities by modulating various biological processes essential for cancer cell survival and proliferation, such as cell cycle progression, apoptosis, and angiogenesis.[1][2] Their mechanisms of action often involve the inhibition of key signaling pathways that are frequently dysregulated in cancer.[1][3]

This document provides a comprehensive overview of the application of this compound derivatives in anticancer drug development. It includes a summary of their cytotoxic activities, detailed experimental protocols for their evaluation, and an exploration of their mechanisms of action, including their impact on critical signaling pathways.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through a variety of mechanisms:

  • Inhibition of Protein Kinases: A primary mechanism of action for many pyrrole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[2] Notably, some derivatives have been shown to be competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key players in cancer cell proliferation, survival, and angiogenesis.[3][4]

  • Induction of Apoptosis: Numerous studies have demonstrated that pyrrole derivatives can induce programmed cell death, or apoptosis, in cancer cells.[5] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[5] Annexin V/PI staining assays are commonly used to quantify the extent of apoptosis induction.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6] Flow cytometry analysis is a standard method to determine the phase of the cell cycle at which the arrest occurs.[1]

  • Disruption of Microtubule Polymerization: Some pyrrole-containing compounds have been shown to interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[7]

Data Presentation

The following tables summarize the cytotoxic activity of various pyrrole derivatives against a range of human cancer cell lines.

Table 1: Cytotoxicity of Pyrrole Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrrolyl Benzohydrazide C8A549 (Lung)MTT9.54[1]
Pyrrolyl Benzohydrazide C18A549 (Lung)MTT10.38[1]
Indibulin Analogue 4aMCF-7 (Breast)MTT7.5[5]
Alkynylated Pyrrole 5gKM12 (Colon)-Growth Inhibition of 82.02% at 10 µM[8]
Pyrrolo[1,2-a]quinoline 10aMDA-MB-435 (Melanoma)SRB-[7]
Isatin-Pyrrole Derivative 6HepG2 (Liver)MTT0.47[2]
3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivative (trans-5n)MDA-MB-231 (Breast)-Poor Activity[9]
(1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60)CAL 27 (Head and Neck)-10.8 (24h), 2.5 (48h)[6]
(1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60)FaDu (Head and Neck)-12.4 (24h), 2.9 (48h)[6]

Table 2: Anticancer Activity of Halogenated Benzofuran Carboxylate Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (Lung)MTT6.3 ± 2.5[10]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)HepG2 (Liver)MTT11 ± 3.2[10]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung)MTT3.5 ± 0.6[10]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (Liver)MTT3.8 ± 0.5[10]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)SW620 (Colon)MTT10.8 ± 0.9[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of pyrrole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrrole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrrole derivative in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by pyrrole derivatives.[1]

Materials:

  • Cancer cell line

  • Pyrrole derivative

  • PBS (Phosphate-Buffered Saline)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyrrole derivative for a specified time. Include a vehicle-treated control.[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[1]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[1]

Cell Cycle Analysis

This protocol is for analyzing the effect of pyrrole derivatives on the cell cycle distribution of cancer cells.[1]

Materials:

  • Cancer cell line

  • Pyrrole derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the pyrrole derivative as described for the apoptosis assay.[1]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol investigates the effect of pyrrole derivatives on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[1]

Materials:

  • Cancer cell line

  • Pyrrole derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the pyrrole derivative, then lyse the cells in RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.[1]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Signaling Pathways

Pyrrole derivatives can modulate several key signaling pathways implicated in cancer progression. A generalized representation of these pathways is provided below.

Signaling_Pathways_Affected_by_Pyrrole_Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->Growth_Factor_Receptor Inhibits Apoptosis_Regulation Apoptosis Regulation (Bcl-2, Bax) Pyrrole_Derivative->Apoptosis_Regulation Promotes Apoptosis Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis_Regulation Inhibits Apoptosis Transcription_Factors Transcription Factors mTOR->Transcription_Factors Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Proliferation_Survival_Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation_Survival_Angiogenesis Promotes

Caption: Generalized signaling pathways targeted by pyrrole derivatives in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel this compound derivative.

Experimental_Workflow Start Synthesis of Pyrrole Derivative In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Mechanism_of_Action_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action_Studies Active Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action_Studies->Cell_Cycle_Analysis Western_Blot Western Blot (Signaling Proteins) Mechanism_of_Action_Studies->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action_Studies->In_Vivo_Studies Promising Candidates Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious & Tolerated End Preclinical Development Lead_Optimization->End

Caption: Workflow for anticancer evaluation of pyrrole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 3-methyl-1H-pyrrole-2-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Knorr pyrrole synthesis and related methodologies.

Issue Potential Cause Recommended Solution
Low to No Product Yield 1. Instability of α-amino ketone intermediate: The α-amino ketone required for the Knorr synthesis is prone to self-condensation, forming pyrazine byproducts.[1][2]- Generate the α-amino ketone in situ. A common method is the reduction of an α-oximino-β-keto ester.[2] - Maintain a low reaction temperature during the generation and reaction of the α-amino ketone to minimize self-condensation.
2. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
3. Suboptimal pH: The reaction is sensitive to pH. Highly acidic conditions can promote side reactions.- Maintain a weakly acidic to neutral pH. Acetic acid is a commonly used solvent and catalyst that provides a suitable environment.[2]
Formation of Significant Side Products 1. Furan byproduct formation: In Paal-Knorr type syntheses, acidic conditions can favor the cyclization of the 1,4-dicarbonyl precursor to a furan derivative.[3]- Ensure the reaction conditions are not overly acidic (pH > 3). - Use an excess of the amine reagent to favor the pyrrole formation pathway.
2. Pyrazine byproduct from self-condensation: As mentioned above, the α-amino ketone intermediate can dimerize.- Utilize the in situ generation method for the α-amino ketone and maintain low temperatures.
3. Incomplete hydrolysis of ester groups (if applicable): If starting with a diester and aiming for selective hydrolysis, incomplete or over-hydrolysis can occur.- Carefully control the stoichiometry of the base used for hydrolysis and the reaction time.
Difficult Purification 1. Tarry, dark-colored crude product: This often indicates polymerization of the starting materials or the pyrrole product, which can be initiated by high temperatures or strong acids.- Lower the reaction temperature. - Use a milder acid catalyst or conduct the reaction under neutral conditions if possible.
2. Co-elution of impurities during column chromatography: Structurally similar byproducts can be challenging to separate from the desired product.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Knorr pyrrole synthesis is a widely used and versatile method for preparing substituted pyrroles like this compound.[2][4] This method involves the condensation of an α-amino-ketone with a β-ketoester.[2]

Q2: How can I prepare the α-amino ketone needed for the Knorr synthesis, given its instability?

A2: Due to their propensity for self-condensation, α-amino ketones are typically prepared in situ. A standard procedure involves the reduction of an α-oximino ketone or ester. For the synthesis of the target molecule, this would involve the reduction of methyl 2-oximinoacetoacetate, which can be reduced with zinc dust in acetic acid to generate the corresponding aminoketone that immediately reacts with a suitable β-dicarbonyl compound.[2]

Q3: What are the key reaction parameters to control for optimizing the yield?

A3: The key parameters to control are:

  • Temperature: Low temperatures are crucial during the formation of the α-amino ketone to prevent side reactions.

  • pH: The reaction should be conducted under weakly acidic conditions.

  • Purity of Reagents: Use freshly distilled or purified starting materials to avoid side reactions caused by impurities.

Q4: My NMR spectrum shows unexpected signals. What are the likely impurities?

A4: Common impurities could include:

  • Unreacted starting materials.

  • The pyrazine byproduct from the self-condensation of the α-amino ketone.

  • Isomeric pyrroles if the starting materials are not symmetric and the reaction is not completely regioselective.

  • Solvents from the workup and purification steps.

Q5: What is a suitable method for purifying the final product?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent can also be an effective method for obtaining a highly pure product.

Experimental Protocols

Key Experiment: Knorr Synthesis of this compound

This protocol is an adapted procedure based on the principles of the Knorr pyrrole synthesis.

Materials:

  • Methyl acetoacetate

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1: In situ formation of Methyl 2-amino-3-oxobutanoate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl acetoacetate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form methyl 2-oximino-3-oxobutanoate.

  • To this solution, add a second equivalent of methyl acetoacetate (1.0 eq).

  • Gradually add zinc dust (2.5 eq) portion-wise, ensuring the temperature does not exceed 40 °C. An exothermic reaction will occur.

  • After the zinc addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-70 °C for 1 hour to ensure completion.

Step 2: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Visualizations

Knorr_Synthesis_Workflow Experimental Workflow for Knorr Synthesis cluster_prep In situ Reagent Preparation cluster_reaction Pyrrole Synthesis cluster_workup Work-up & Purification start_materials Methyl Acetoacetate + NaNO2 in Acetic Acid oxime_formation Formation of Methyl 2-oximino-3-oxobutanoate start_materials->oxime_formation 0-5 °C add_reagents Add Methyl Acetoacetate + Zinc Dust oxime_formation->add_reagents knorr_reaction Knorr Condensation and Cyclization add_reagents->knorr_reaction < 40 °C, then heat quench Quench with Ice-Water knorr_reaction->quench extraction Solvent Extraction quench->extraction wash Aqueous Washes extraction->wash dry_concentrate Drying and Concentration wash->dry_concentrate purification Column Chromatography dry_concentrate->purification final_product Pure Methyl 3-methyl-1H- pyrrole-2-carboxylate purification->final_product

Caption: A general experimental workflow for the Knorr synthesis.

Troubleshooting_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Target Pyrrole cause1 α-amino ketone self-condensation low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Suboptimal pH low_yield->cause3 solution1a In situ generation of α-amino ketone cause1->solution1a solution1b Maintain low temperature cause1->solution1b solution2a Monitor with TLC cause2->solution2a solution2b Increase temp./time moderately cause2->solution2b solution3 Use weak acid (e.g., Acetic Acid) cause3->solution3

Caption: A troubleshooting guide for common low yield issues.

References

Technical Support Center: Purification of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-methyl-1H-pyrrole-2-carboxylate. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound, like many other pyrrole derivatives, are column chromatography, recrystallization, and distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: My purified this compound is colored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?

Coloration in pyrrole derivatives often arises from oxidation or the presence of polymeric impurities. Pyrroles can be sensitive to air and light.

  • Troubleshooting:

    • Minimize exposure to air and light during the purification process.

    • Work under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Consider treating the colored product with activated carbon during recrystallization to adsorb colored impurities.

    • If using column chromatography, ensure fresh, high-quality solvents are used.

Q3: I am experiencing low yield after purification. What are the potential reasons?

Low recovery can be attributed to several factors, including product loss during transfers, incomplete extraction, or degradation of the compound.

  • Troubleshooting:

    • Ensure complete extraction from the reaction mixture by performing multiple extractions with an appropriate solvent.

    • When performing column chromatography, carefully select the solvent system to ensure the compound does not elute too quickly or remain on the column.

    • For recrystallization, avoid using an excessive amount of solvent, as this will decrease the recovery of the purified product.

    • Pyrrole derivatives can be sensitive to acidic conditions, which may lead to decomposition or polymerization. Ensure any acidic reagents are thoroughly neutralized and removed during the work-up.

Q4: How can I remove persistent solvent impurities from my final product?

Residual solvent can be challenging to remove, especially high-boiling point solvents.

  • Troubleshooting:

    • Dry the purified compound under high vacuum for an extended period.

    • If the compound is a solid, gently heating under vacuum can help drive off residual solvent, but be cautious of the compound's melting point and stability.

    • Trituration with a non-solvent in which the desired compound is insoluble but the impurity is soluble can be effective.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired compound from impurities.

  • Possible Cause: Inappropriate solvent system (eluent).

  • Solution:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems. A good system will give your desired compound an Rf value of approximately 0.3-0.4.

    • Gradient Elution: If a single solvent system is ineffective, try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

    • Choice of Stationary Phase: While silica gel is most common, for certain impurities, alumina may provide better separation.

Issue: The compound is streaking or "tailing" on the TLC plate and column.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it may be interacting strongly with the acidic silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Add a Modifier: Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (for basic compounds) to the eluent can often improve peak shape.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The solvent may also be inappropriate.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.

    • Add a Seed Crystal: If available, add a small crystal of the pure compound to the solution to initiate crystallization.

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.

Issue: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution or use a rotary evaporator to remove some of the solvent to increase the concentration of the compound.

    • Use a Co-solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly. Common solvent systems for pyrrole derivatives include hexane/ethyl acetate and methanol/water.[1]

Data Presentation

Purification MethodTypical ParametersExpected Outcome
Column Chromatography Stationary Phase: Silica gelEluent: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) or Dichloromethane/Methanol (e.g., 9:1)[1]Effective for removing both more and less polar impurities. Yields are typically moderate to high depending on the purity of the crude material.
Recrystallization Solvent Systems: Ethanol, Aqueous Ethanol, Toluene, Hexane/Ethyl Acetate[2]Can provide high purity material if the impurities have significantly different solubilities. Yields can vary.
Distillation Conditions: Reduced pressure (vacuum)Suitable for liquid compounds or low-melting solids. Can be very effective at removing non-volatile impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent system, collecting fractions.

    • Monitor the elution of compounds using TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude material.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Test several solvents to find the optimal one. A co-solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Choose Method Recrystallization Recrystallization Crude Product->Recrystallization Choose Method Distillation Distillation Crude Product->Distillation Choose Method TLC TLC Column Chromatography->TLC Recrystallization->TLC Distillation->TLC NMR NMR TLC->NMR Assess Purity LC-MS LC-MS TLC->LC-MS Assess Purity Pure Compound Pure Compound NMR->Pure Compound Confirm Structure LC-MS->Pure Compound Confirm Mass Troubleshooting_Recrystallization Start Start Oiling_Out Compound Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Slow_Cool Cool Slowly Oiling_Out->Slow_Cool Yes Evaporate_Solvent Evaporate Excess Solvent No_Crystals->Evaporate_Solvent Yes Success Crystals Form No_Crystals->Success No Scratch_Flask Scratch Flask Slow_Cool->Scratch_Flask Add_Seed Add Seed Crystal Scratch_Flask->Add_Seed Re-dissolve Re-dissolve & Add Solvent Add_Seed->Re-dissolve Re-dissolve->Success Co-solvent Use Co-solvent System Evaporate_Solvent->Co-solvent Co-solvent->Success

References

common side products in the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is commonly synthesized via multi-step reaction sequences. One established method involves the Hantzsch pyrrole synthesis. This classical method utilizes the condensation of a β-ketoester (such as ethyl acetoacetate), an α-haloketone, and ammonia or a primary amine to form the pyrrole ring.[1][2][3] Another versatile approach is the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-dicarbonyl compound. Additionally, the Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with an amine or ammonia, is a fundamental method for pyrrole formation.

Q2: What are the most common side products observed during the synthesis of substituted pyrroles like this compound?

A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Some common side products include:

  • Regioisomers: In many pyrrole syntheses, the reaction of unsymmetrical starting materials can lead to the formation of regioisomers with different substitution patterns on the pyrrole ring.

  • Furan derivatives: In the Paal-Knorr synthesis, acidic conditions can promote the cyclization and dehydration of the 1,4-dicarbonyl intermediate to form a furan byproduct before the amine can react.

  • Self-condensation products: In the Knorr synthesis, α-amino ketones are prone to self-condensation, which can reduce the yield of the desired pyrrole. Similarly, in the Hantzsch synthesis, self-condensation of the β-ketoester can occur.

  • Over-alkylation or N-alkylation products: If alkylating agents are used, there is a possibility of N-alkylation of the pyrrole nitrogen in addition to the desired C-alkylation, or multiple alkylations on the ring.

  • Incomplete cyclization or hydrolysis products: Depending on the workup and reaction conditions, starting materials or intermediates that have not fully cyclized or have undergone hydrolysis (e.g., of the ester group) may be present as impurities.

Q3: How can I minimize the formation of regioisomers?

A3: Minimizing regioisomer formation often involves careful selection of starting materials and reaction conditions. Using symmetrical reagents when possible is the simplest approach. For unsymmetrical starting materials, the regioselectivity can sometimes be controlled by modulating the steric and electronic properties of the substituents and by optimizing the reaction temperature and catalyst.

Q4: My reaction is sluggish or gives a low yield. What are the potential causes?

A4: Low yields can stem from several factors:

  • Purity of reagents: Impurities in starting materials can inhibit the reaction or lead to side reactions.

  • Reaction conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.

  • Catalyst activity: If a catalyst is used, its activity may be compromised due to impurities or degradation.

  • Moisture: Many organic reactions are sensitive to moisture. Ensuring anhydrous conditions can be critical.

  • Inefficient workup and purification: Product loss during extraction, washing, and chromatography will lower the isolated yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Presence of a significant amount of an isomeric pyrrole Lack of regioselectivity in the cyclization step.- Modify the reaction temperature to favor the formation of the desired isomer.- Experiment with different catalysts or solvents to influence the regioselectivity.- Consider a different synthetic route that offers better regiocontrol.
Formation of a furan byproduct (in Paal-Knorr type syntheses) The 1,4-dicarbonyl intermediate cyclizes before reacting with the amine source, often due to overly acidic conditions.- Reduce the acidity of the reaction medium.- Use a milder acid catalyst.- Increase the concentration of the amine to favor the pyrrole formation pathway.
Low yield with a complex mixture of unidentified products - Decomposition of starting materials or product under harsh reaction conditions (e.g., high temperature, strong acid/base).- Multiple competing side reactions.- Lower the reaction temperature.- Reduce the reaction time.- Use a milder catalyst.- Ensure the purity of all starting materials and solvents.
Product is a dark, tarry substance Polymerization of the pyrrole product or starting materials, often initiated by strong acids or high temperatures.- Lower the reaction temperature.- Use a less concentrated acid or a weaker acid catalyst.- Consider performing the reaction under an inert atmosphere to prevent oxidative polymerization.
Ester group is hydrolyzed to a carboxylic acid Presence of water and acid or base during the reaction or workup.- Ensure anhydrous reaction conditions.- Perform the workup under neutral or slightly acidic/basic conditions, avoiding prolonged exposure to strong acids or bases.- If hydrolysis is unavoidable, the carboxylic acid can be re-esterified in a subsequent step.

Experimental Protocols

General Protocol for Hantzsch Pyrrole Synthesis (Adaptable for this compound)

This protocol is a generalized representation and requires optimization for the specific target molecule.

  • Step 1: Formation of the Enamine. In a round-bottom flask, dissolve methyl acetoacetate (1 equivalent) and a suitable ammonia source (e.g., ammonium acetate, excess) in a solvent such as ethanol or acetic acid. Stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate.

  • Step 2: Addition of the α-Haloketone. To the enamine solution, add the appropriate α-haloketone (e.g., chloroacetone, 1 equivalent) dropwise at room temperature.

  • Step 3: Reaction. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Step 4: Workup. Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. The crude product may precipitate. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Step 5: Purification. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Below are diagrams illustrating key concepts in pyrrole synthesis.

Side_Product_Formation cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A Starting Materials (e.g., 1,4-Dicarbonyl + Amine) B Intermediate A->B Reaction Conditions C This compound B->C Cyclization D Starting Materials (e.g., 1,4-Dicarbonyl) E Side Product (e.g., Furan Derivative) D->E Acid-Catalyzed Cyclization Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Solvent) CheckPurity->OptimizeCond CheckCatalyst Verify Catalyst Activity/Loading OptimizeCond->CheckCatalyst AnalyzeByproducts Identify Side Products (NMR, MS) CheckCatalyst->AnalyzeByproducts ModifyProtocol Modify Protocol Based on Side Products AnalyzeByproducts->ModifyProtocol Side Products Identified Purification Optimize Purification Method AnalyzeByproducts->Purification Known Product with Impurities ModifyProtocol->Start Re-run Reaction Success Improved Yield/ Purity Purification->Success

References

Technical Support Center: Paal-Knorr Synthesis of Pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-2-carboxylates via the Paal-Knorr reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr reaction for synthesizing pyrrole-2-carboxylates?

The Paal-Knorr pyrrole synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[1][2][3] The reaction is typically catalyzed by an acid. The accepted mechanism involves three key steps:

  • Hemiaminal Formation: The process begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to a hemiaminal intermediate.[3]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This ring-closing step, which results in a 2,5-dihydroxytetrahydropyrrole derivative, is often the rate-determining step of the reaction.[4]

  • Dehydration: The synthesis concludes with the elimination of two water molecules from the cyclic intermediate to form the stable, aromatic pyrrole ring.

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// Edges Start -> Protonation [color="#4285F4"]; Amine -> Hemiaminal [label="+", color="#4285F4"]; Protonation -> Hemiaminal [label="Nucleophilic\nAttack", color="#4285F4"]; Hemiaminal -> Cyclization [color="#EA4335"]; Cyclization -> Cyclic_Intermediate [color="#EA4335"]; Cyclic_Intermediate -> Dehydration [color="#FBBC05"]; Dehydration -> Product [color="#FBBC05"]; } "Paal-Knorr reaction mechanism for pyrrole synthesis."

Q2: I'm experiencing low yields in my Paal-Knorr reaction. What are the common causes and how can I address them?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating. Insufficient temperature or reaction time can lead to incomplete reactions. Conversely, excessively harsh conditions, such as very high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[5] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[5]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.

Q3: A significant byproduct is forming in my reaction. What is it likely to be, and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[5] Using a weaker acid, such as acetic acid, or even running the reaction under neutral conditions can favor pyrrole formation.

  • Use Excess Amine: Employing a slight excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.

Q4: My crude product is a dark, tarry substance that is difficult to purify. What is the likely cause?

The formation of a dark, tarry material often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst. In some cases, switching to a Lewis acid catalyst or employing microwave-assisted synthesis can provide milder reaction conditions and shorter reaction times, reducing the likelihood of polymerization.[1]

Q5: What are the recommended methods for purifying pyrrole-2-carboxylates?

Common purification methods for pyrrole-2-carboxylates include:

  • Recrystallization: This is an effective method for solid products. A common solvent system is a mixture of methanol and water.[6]

  • Column Chromatography: Silica gel chromatography is a standard and widely used method for purifying pyrrole derivatives.[6]

  • Aqueous Workup: After the reaction, partitioning the mixture between water and an organic solvent like ethyl acetate, followed by washing the organic layer, can remove many impurities.[6]

  • Distillation: For liquid pyrroles, distillation under reduced pressure can be an effective purification method. It is sometimes beneficial to perform a pre-distillation to remove volatile impurities before a final fractional distillation.[5]

Troubleshooting Guide

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// Troubleshooting Steps CheckReactivity [label="Check Reactivity of\nStarting Materials", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction Conditions\n(Temp, Time, Catalyst)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckpH [label="Adjust Acidity (pH > 3)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ExcessAmine [label="Use Excess Amine", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MilderConditions [label="Use Milder Conditions\n(Lower Temp, Weaker Acid)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TryMicrowave [label="Consider Microwave\nSynthesis", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizePurification [label="Optimize Purification Method\n(Recrystallization, Chromatography)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> LowYield [color="#EA4335"]; Start -> Byproduct [color="#EA4335"]; Start -> Tarry [color="#EA4335"]; Start -> Purification [color="#EA4335"];

LowYield -> CheckReactivity [color="#4285F4"]; CheckReactivity -> OptimizeConditions [color="#4285F4"]; Byproduct -> CheckpH [color="#FBBC05"]; CheckpH -> ExcessAmine [color="#FBBC05"]; Tarry -> MilderConditions [color="#34A853"]; MilderConditions -> TryMicrowave [color="#34A853"]; Purification -> OptimizePurification [color="#5F6368"]; } "A troubleshooting guide for the Paal-Knorr synthesis."

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Paal-Knorr Synthesis of Tricyclic Pyrrole-2-carboxamides
EntryAmineMethodTimeYield (%)
1BenzylamineConventional12 h75
2BenzylamineMicrowave15 min92
34-MethoxybenzylamineConventional12 h78
44-MethoxybenzylamineMicrowave15 min95
5FurfurylamineConventional12 h65
6FurfurylamineMicrowave15 min88

Reaction conditions: 1,4-diketone, amine (3 equiv.), ethanol, acetic acid, 80°C.[7][8]

Table 2: Effect of Catalyst on the Paal-Knorr Synthesis of N-substituted Pyrroles
EntryAmineCatalystSolventTimeYield (%)
1AnilineNoneWater24 h<5
2AnilineAcetic AcidWater12 h65
3AnilineIodine (10 mol%)None5 min95
4BenzylamineSilica Sulfuric AcidNone3 min98
5n-ButylamineSaccharinNone10 min92

Reaction conditions: 2,5-Hexanedione, amine (1-1.2 equiv.), room temperature unless otherwise specified.[4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Synthesis of Tricyclic Pyrrole-2-carboxamides

Objective: To synthesize a tricyclic pyrrole-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[9]

Materials:

  • 1,4-Diketone (e.g., 20.0 mg, 0.0374 mmol)

  • Primary amine (3 equivalents)

  • Ethanol (400 µL)

  • Glacial Acetic Acid (40 µL)

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C. An initial power of 150 W is typically applied for 10-15 seconds to reach the target temperature, after which a lower power is maintained.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate (10 mL).

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired tricyclic pyrrole-2-carboxamide.

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// Edges Start -> Reactants; Reactants -> Seal; Seal -> Microwave; Microwave -> Monitor; Monitor -> Workup [label="Reaction\nComplete"]; Workup -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; } "General experimental workflow for microwave synthesis."

Protocol 2: Synthesis of Ethyl Pyrrole-2-carboxylate using a Knorr-Type Condensation

While not a direct Paal-Knorr reaction, the Knorr pyrrole synthesis is a related and important method for accessing substituted pyrroles, including pyrrole-2-carboxylates.

Objective: To achieve a regioselective formation of ethyl pyrrole-2-carboxylates.[10]

Materials:

  • Enaminone

  • Ethyl 2-oximinoacetoacetate

  • Stannous(II) chloride dihydrate (catalyst)

  • Aqueous solvent

Procedure:

  • A reductive condensation of an enaminone and ethyl 2-oximinoacetoacetate is carried out.

  • The reaction is catalyzed by stannous(II) chloride dihydrate under aqueous conditions.

  • The reaction is typically run at a moderate temperature (e.g., 55°C).

  • The specific reaction times and purification methods will depend on the substrates used. The original literature should be consulted for detailed procedures.[10]

References

optimization of reaction conditions for Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and structurally related pyrroles.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes to prepare substituted pyrroles like this compound?

A1: Several classical methods are widely used for synthesizing substituted pyrroles. The most relevant for this type of structure include:

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[1][2][3]

  • Hantzsch Pyrrole Synthesis: This is a reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole.[4][5][6]

  • Van Leusen Pyrrole Synthesis: This [3+2] cycloaddition reaction utilizes tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.[7][8]

  • Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino ketone with a compound containing an active methylene group, like a β-ketoester.[6][9][10]

Q2: What are the critical parameters to control for a successful pyrrole synthesis?

A2: Several factors can significantly impact the yield and purity of the final product:

  • Purity of Starting Materials: Using freshly purified reagents is crucial as impurities can lead to unwanted side reactions.[9]

  • Reaction Temperature: Temperature control is vital. Insufficient heat may lead to an incomplete reaction, while excessively high temperatures can cause degradation of starting materials or the product, leading to polymerization and the formation of tarry materials.[1][11]

  • Solvent Choice: The solvent can influence reaction rates and selectivity. Some modern protocols have successfully employed greener solvents like water or even solvent-free conditions.[9][12]

  • pH Control: For acid-catalyzed reactions like the Paal-Knorr synthesis, maintaining the correct pH is critical. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2]

  • Catalyst Selection: The choice of catalyst, whether it's a Brønsted or Lewis acid, can significantly affect the reaction's efficiency and duration.[9][13]

Q3: My pyrrole product appears unstable and degrades over time. What are the best practices for storage?

A3: Pyrroles can be sensitive to light, heat, and oxygen, which may cause them to darken and degrade.[14] For long-term storage, it is advisable to keep the compound in an airtight, amber-colored vial at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?

Answer: Low yields in pyrrole synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The reaction may require heating. Insufficient temperature or reaction time can lead to an incomplete reaction.[1] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered starting materials can impede the reaction.[1][9]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. Experimenting with different Brønsted or Lewis acids may be necessary.[9]

  • Presence of Moisture: Some pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial.[9]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

Issue 2: Formation of a Major Byproduct

Question: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

Answer:

  • Furan Byproduct (in Paal-Knorr Synthesis): The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the amine. To minimize furan formation, control the acidity (maintain pH > 3) and consider using an excess of the amine.[1][2]

  • Self-Condensation: In the Knorr synthesis, the α-amino ketone intermediate is prone to self-condensation. It is therefore often prepared in situ.[10] In the Hantzsch synthesis, the α-haloketone can also self-condense. Slow addition of the α-haloketone to the reaction mixture can help minimize this side reaction.[15]

Issue 3: Dark, Tarry Reaction Mixture

Question: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

Answer: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:

  • Lower the reaction temperature.

  • Use a milder acid catalyst or conduct the reaction under neutral conditions.

  • Ensure that the starting materials are pure, as impurities can sometimes promote polymerization.

Logical Troubleshooting Workflow

G start Low Yield or No Reaction check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Quality (Purity, Reactivity, Stoichiometry) start->check_reagents byproduct Major Byproduct Observed? check_conditions->byproduct check_reagents->byproduct tarry Dark, Tarry Mixture? byproduct->tarry No furan Likely Furan Byproduct (Paal-Knorr) byproduct->furan Yes (Paal-Knorr) self_condensation Self-Condensation (Knorr/Hantzsch) byproduct->self_condensation Yes (Other) optimize_purification Optimize Purification Method tarry->optimize_purification No polymerization Polymerization Likely tarry->polymerization Yes adjust_ph Decrease Acidity (pH > 3) Use Excess Amine furan->adjust_ph slow_addition Slowly Add α-haloketone self_condensation->slow_addition reduce_temp_acid Lower Temperature Use Milder Catalyst polymerization->reduce_temp_acid

Caption: A troubleshooting workflow for common pyrrole synthesis issues.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Paal-Knorr Synthesis

The following table summarizes the effect of different catalysts and temperatures on the synthesis of a model N-substituted pyrrole from 2,5-hexanedione and an aniline derivative. While not specific to this compound, it provides a general guideline for optimization.

EntryCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
1Acetic Acid (20)806075
2p-TsOH (10)604582
3Iodine (10)601090[1]
4CATAPAL 200 (40 mg)604595[13]
5None10012045

Note: Yields are illustrative and will vary based on specific substrates.

Experimental Protocols

General Protocol for Paal-Knorr Pyrrole Synthesis

This protocol describes a general procedure for the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine, which can be adapted for the synthesis of this compound.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Catalyst (e.g., acetic acid, p-TsOH, Iodine)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the 1,4-dicarbonyl compound and the primary amine in the chosen solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir.[1][13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis reagents Combine 1,4-Dicarbonyl, Amine, Solvent catalyst Add Catalyst reagents->catalyst heat Heat and Stir catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT evaporate Solvent Evaporation cool->evaporate extract Extraction with Organic Solvent evaporate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterization (NMR, MS) chromatography->characterization monitor->heat Incomplete monitor->cool Complete

Caption: A general experimental workflow for the Paal-Knorr synthesis.

References

preventing byproduct formation in Methyl 3-methyl-1H-pyrrole-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methyl-1H-pyrrole-2-carboxylate. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

FAQs: Preventing Byproduct Formation

Q1: What are the most common synthetic routes to this compound, and what are their primary drawbacks?

A1: The two most prevalent methods for synthesizing substituted pyrroles like this compound are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] While effective, a significant drawback is the potential for the formation of furan byproducts, especially under strongly acidic conditions.[3]

  • Hantzsch Pyrrole Synthesis: This route utilizes the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[4] A challenge with this method can be controlling the regioselectivity and the potential for multiple side reactions if the starting materials are not chosen carefully.[5]

Q2: I am observing a significant amount of an impurity with a different mass spectrum in my Paal-Knorr synthesis. What is it likely to be and how can I minimize its formation?

A2: The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan derivative.[3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation reaction before reacting with the amine. To minimize furan formation, consider the following:

  • Control pH: Avoid strongly acidic conditions (pH < 3). The use of a weak acid, such as acetic acid, can catalyze the desired reaction without excessively promoting furan formation.[6]

  • Amine Concentration: Use an excess of the amine to favor the pyrrole synthesis pathway.

  • Temperature: While higher temperatures can accelerate the reaction, they can also lead to increased byproduct formation. Optimization of the reaction temperature is crucial.

Q3: My Hantzsch synthesis is giving a low yield and a complex mixture of products. What are the likely causes?

A3: Low yields and complex mixtures in the Hantzsch synthesis can arise from several factors:

  • Self-condensation: The β-ketoester can undergo self-condensation.[5]

  • Reaction with Amine: The α-haloketone can react directly with the amine, leading to undesired side products.[5]

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and need to be optimized for your specific substrates.

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

A4: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider the following adjustments:

  • Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Milder Catalyst: If using an acid catalyst, switch to a milder one.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive starting materialsEnsure the purity of your starting materials. Use freshly distilled or purified reagents.
Incorrect reaction temperatureOptimize the temperature. Some reactions require heating, while others may proceed at room temperature.
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Significant Furan Byproduct (Paal-Knorr) Reaction is too acidicUse a weaker acid catalyst (e.g., acetic acid) or run the reaction under neutral conditions.[6]
Multiple Unidentified Byproducts Side reactions of starting materialsRe-evaluate the compatibility of your starting materials and consider a different synthetic route if necessary.
Reaction temperature is too highLower the reaction temperature and monitor for changes in the product distribution.
Polymerization (Dark, Tarry Product) Excessively high temperature or acidityLower the reaction temperature and use a milder catalyst. Consider running the reaction under an inert atmosphere.
Difficult Purification Similar polarity of product and byproductsOptimize your chromatographic separation method. This may involve trying different solvent systems or using a different stationary phase.[7]
Product is unstable on silica gelConsider alternative purification methods such as recrystallization or distillation.

Experimental Protocols

Below are representative protocols for the Hantzsch synthesis of a substituted pyrrole carboxylate, which can be adapted for this compound.

Protocol: Hantzsch Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate [8]

Materials:

  • Ethyl acetoacetate

  • Aqueous ammonia (25%)

  • 2-Chloroacetone

  • Concentrated HCl

Procedure:

  • To a flask containing aqueous ammonia (0.229 mol), add ethyl acetoacetate (76.8 mmol) dropwise at -20°C.

  • After the addition is complete, add 2-chloroacetone (76.8 mmol) dropwise to the mixture at 0°C.

  • Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 3.5 hours), adjust the pH of the reaction solution to 6 with concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Effective troubleshooting and optimization require careful data collection. Below are example tables to guide your data logging and analysis.

Table 1: Optimization of Reaction Conditions for Pyrrole Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidEthanol80465
2p-Toluenesulfonic acidToluene110255 (with furan byproduct)
3NoneEthanol801240
4Acetic AcidMethanol65670

Table 2: Byproduct Analysis via GC-MS

PeakRetention Time (min)Proposed StructureKey Mass Fragments (m/z)
18.5This compound139, 108, 80
27.92,4-dimethylfuran96, 81, 53
310.2Unreacted β-ketoesterVaries with starting material

Visualizations

Reaction Mechanisms

Paal_Knorr cluster_byproduct Byproduct Pathway Start 1,4-Dicarbonyl + Amine Intermediate1 Hemiaminal Formation Start->Intermediate1 Nucleophilic attack Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular attack Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of H2O Product Pyrrole Intermediate3->Product Aromatization Dicarbonyl 1,4-Dicarbonyl Furan Furan Dicarbonyl->Furan Acid-catalyzed self-condensation

Hantzsch Reactants β-Ketoester + Amine + α-Haloketone Enamine Enamine Formation Reactants->Enamine Attack Nucleophilic Attack Enamine->Attack on α-Haloketone Cyclization Intramolecular Cyclization Attack->Cyclization Aromatization Dehydration & Aromatization Cyclization->Aromatization Product Pyrrole Aromatization->Product

Troubleshooting Workflow

Troubleshooting Start Experiment Start Analyze Analyze Reaction (TLC, LC-MS, NMR) Start->Analyze Problem Undesired Outcome? LowYield Low Yield Problem->LowYield Yes Byproducts Byproduct Formation Problem->Byproducts Polymer Polymerization Problem->Polymer Purification Purification Issues Problem->Purification End Successful Synthesis Problem->End No Adjust Adjust Conditions (Temp, Catalyst, Time) LowYield->Adjust Byproducts->Adjust Polymer->Adjust Purification->Adjust Analyze->Problem Adjust->Analyze

References

Technical Support Center: Purification of Substituted Pyrrole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of substituted pyrrole esters.

Troubleshooting Guide

The purification of substituted pyrrole esters can present several challenges, from product instability to difficulties in separating impurities. This guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Typical Yield/Purity
Product Discoloration (Yellow/Brown/Black) Oxidation of the electron-rich pyrrole ring upon exposure to air and light.[1]Minimize exposure to air and light by working quickly, using an inert atmosphere (N₂ or Ar), and storing the purified product in amber vials at low temperatures.[1] For colored impurities, consider treatment with activated charcoal before the final purification step.[1]>95% Purity
Residual acidic catalysts from synthesis promoting degradation.[1]Neutralize any residual acid during the workup by washing with a mild base like sodium bicarbonate solution.[1]
Formation of highly conjugated byproducts.[1]Re-purification via column chromatography or careful recrystallization may be necessary.[1]
Tarry/Oily Crude Product Polymerization of the pyrrole product or starting materials, often due to high temperatures or strongly acidic conditions.[2]Lower the reaction temperature and consider using a milder acid catalyst or neutral reaction conditions.[2]N/A
Streaking/Tailing in Column Chromatography Strong interaction of the polar pyrrole ring with acidic silanol groups on the silica gel surface.[1]Add a basic modifier like 0.1-1% triethylamine (Et₃N) or pyridine to the eluent to neutralize acidic sites on the silica gel.[1]40-80% Yield, 95-99% Purity
Inappropriate solvent system polarity.Use a solvent gradient, starting with a non-polar eluent and gradually increasing the polarity. An ideal Rf value on TLC is around 0.3.
Compound decomposition on silica gel.Use a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[3]
"Oiling Out" During Recrystallization The compound is coming out of solution as a liquid instead of a solid. This can be due to supersaturation or the melting point of the compound being lower than the solution temperature.[4]Allow the solution to cool more slowly. Use a more dilute solution by adding more hot solvent. Try a different solvent system.[4]60-90% Yield, >98% Purity
Low Recovery After Purification Product loss on the column during chromatography.Ensure proper solvent polarity to achieve an optimal Rf of ~0.3 for good separation and recovery.
Incomplete precipitation or crystallization.Cool the solution for a longer period at a lower temperature. Gently scratch the inside of the flask to induce crystallization.
Formation of water-soluble salts.Ensure the aqueous layer is neutral or slightly basic before extraction with an organic solvent.[3]

Frequently Asked Questions (FAQs)

Q1: My pyrrole ester seems to be decomposing on the silica gel column. What can I do to prevent this?

A1: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase. To mitigate this, you can:

  • Deactivate the silica gel: Before packing the column, wash the silica gel with a solution of triethylamine in your non-polar eluent.[3]

  • Use a different stationary phase: Neutral or basic alumina can be a good alternative for purifying basic or acid-sensitive compounds.[1]

  • Work quickly: Minimize the time the compound spends on the column.

Q2: I'm having trouble finding a good solvent system for column chromatography of my substituted pyrrole ester. Where should I start?

A2: A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC).

  • Initial Screening: Begin with a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 (non-polar:polar).

  • Target Rf: Aim for an Rf value of approximately 0.3 for your desired compound. This generally provides the best separation.

  • Solvent Polarity: If the Rf is too high, decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If the Rf is too low, increase the polarity (increase the proportion of the polar solvent).

  • Common Systems: For pyrrole esters, solvent systems like petroleum ether/ethyl acetate (e.g., 40:1) or hexanes/ethyl acetate are often effective.[5]

Q3: What are the best practices for recrystallizing substituted pyrrole esters to get high purity crystals?

A3: Successful recrystallization depends on selecting the right solvent and controlling the cooling process.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol, methanol/water, or a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble).[2]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

Q4: My purified pyrrole ester is a colorless oil that turns dark yellow or brown after a few days. How can I improve its stability?

A4: The discoloration is likely due to oxidation. To enhance stability:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere such as nitrogen or argon.

  • Low Temperature: Keep the sample in a freezer at a low temperature (e.g., -20 °C).

  • Protection from Light: Store the vial in the dark or use an amber-colored vial to prevent light-induced decomposition.[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification of a Substituted Pyrrole Ester

This protocol provides a general procedure for the purification of a substituted pyrrole ester using silica gel column chromatography.

Materials:

  • Crude substituted pyrrole ester

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with varying solvent ratios. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading:

    • Dissolve the crude pyrrole ester in a minimal amount of the eluent or a suitable solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Substituted Pyrrole Ester

This protocol outlines a general method for purifying a solid substituted pyrrole ester by recrystallization.

Materials:

  • Crude solid substituted pyrrole ester

  • Appropriate recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a two-solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

Purification_Workflow start Crude Substituted Pyrrole Ester is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No purity_check1 Check Purity (TLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Impure pure_product Pure Substituted Pyrrole Ester purity_check1->pure_product Pure purity_check2->recrystallization Impure (if solidifiable) purity_check2->pure_product Pure

Figure 1. General purification workflow for substituted pyrrole esters.

Troubleshooting_Diagram cluster_color Coloration cluster_chromatography Chromatography cluster_recrystallization Recrystallization start Purification Issue issue_type What is the main issue? start->issue_type color_issue Product is Colored issue_type->color_issue Color chrom_issue Streaking/Tailing on Column issue_type->chrom_issue Chromatography recryst_issue Product 'Oils Out' issue_type->recryst_issue Recrystallization color_solution Minimize air/light exposure Treat with charcoal Neutralize acid residue color_issue->color_solution Solution chrom_solution Add Et3N to eluent Use alumina Optimize solvent system chrom_issue->chrom_solution Solution recryst_solution Cool slowly Use more dilute solution Change solvent recryst_issue->recryst_solution Solution

Figure 2. Troubleshooting common purification issues.

References

Technical Support Center: Column Chromatography of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of Methyl 3-methyl-1H-pyrrole-2-carboxylate via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Purification - Compound degradation: Pyrrole derivatives can be sensitive to prolonged exposure to silica gel.- Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. - Consider using a less acidic stationary phase like neutral alumina.
- Co-elution with impurities: Impurities with similar polarity may elute with the product.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation. A gradient elution may be necessary.
- Irreversible adsorption: The compound may strongly adhere to the silica gel.- Add a small percentage of a more polar solvent like methanol or a modifier like triethylamine to the eluent to reduce tailing and improve recovery.
Product is Colored After Purification - Oxidation: Pyrroles can oxidize and darken when exposed to air and light, forming "pyrrole black".[1]- Use freshly distilled solvents to minimize exposure to air. - Protect the column from light by wrapping it in aluminum foil.[1] - Work quickly to minimize the duration of the purification process.
- Co-distillation of colored impurities: Impurities from the reaction mixture may be carried over.- Ensure the crude product is properly worked up and dried before chromatography. An initial wash with a non-polar solvent like hexane can sometimes remove non-polar colored impurities.[2]
Poor Separation of Compound from Impurities - Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the target compound from byproducts.- Systematically test different solvent systems using TLC. Common systems for pyrrole derivatives include hexane/ethyl acetate and dichloromethane/methanol.[3][4][5] - A shallow gradient elution can often improve separation.
- Column overloading: Too much crude material was loaded onto the column.- Use an appropriate amount of silica gel relative to the crude material (typically a 30:1 to 100:1 ratio by weight).
- Improper column packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation.- Ensure the column is packed uniformly without any cracks or bubbles.
Compound Runs as a Streak (Tailing) on TLC/Column - Acidic nature of silica gel: The acidic protons on the silica surface can interact with the pyrrole ring.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
- Compound is too polar for the solvent system: The compound has a strong affinity for the stationary phase.- Gradually increase the polarity of the eluent.
No Compound Eluting from the Column - Compound is stuck at the origin: The eluent is not polar enough to move the compound.- Check the TLC in a more polar solvent system to confirm the compound can move. - If the compound is confirmed to be on the column, gradually increase the eluent polarity. If necessary, flush the column with a very polar solvent like pure methanol or ethyl acetate.
- Compound degradation on the column: The compound may have decomposed on the silica gel.- Analyze the crude material by NMR or LC-MS before and after chromatography to check for degradation.

Experimental Protocols

General Column Chromatography Protocol for this compound Purification

This protocol is a general guideline. The specific solvent system should be optimized using TLC prior to performing the column.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (100-200 mesh) to the chosen eluent (e.g., a starting mixture of hexane and ethyl acetate).

  • Stir the mixture to create a uniform slurry, ensuring there are no lumps.

2. Packing the Column:

  • Secure the chromatography column in a vertical position.

  • Add a small amount of the eluent to the column, followed by a small plug of cotton or glass wool and a layer of sand.

  • Gently pour the silica gel slurry into the column.

  • Continuously tap the side of the column to ensure even packing and prevent the formation of air bubbles.

  • Once the silica gel has settled, add another layer of sand on top to protect the surface.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.

  • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry powder.

  • Carefully add the sample solution or the dry-loaded silica gel to the top of the column.

4. Elution:

  • Begin adding the eluent to the column.

  • Apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of the compound using TLC.

5. Fraction Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate and visualize under UV light or with a suitable stain (e.g., potassium permanganate).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on protocols for similar pyrrole carboxylates, a good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4][5] A typical starting ratio could be 9:1 or 4:1 hexane:ethyl acetate. The optimal ratio should be determined by running TLC plates with your crude mixture to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q2: My purified pyrrole compound darkens over time. How can I prevent this?

A2: Pyrrole and its derivatives are often susceptible to oxidation and polymerization upon exposure to air and light, which causes them to darken.[1] To minimize this, it is recommended to handle the purified compound under an inert atmosphere (like nitrogen or argon) and store it in a cool, dark place, preferably in a sealed container.

Q3: I see significant tailing of my compound spot on the TLC plate. What can I do?

A3: Tailing is often caused by the interaction of the compound with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can help to neutralize the acidic sites on the silica and produce more symmetrical spots.

Q4: Can I use other stationary phases besides silica gel?

A4: Yes, if your compound is sensitive to the acidic nature of silica gel, you can consider using neutral or basic alumina as the stationary phase. The choice of stationary phase will also affect the solvent system, so re-optimization using TLC is necessary.

Q5: How do I remove unreacted pyrrole starting material?

A5: If unreacted pyrrole is present, it can sometimes be removed by washing the crude reaction mixture with a non-polar solvent like hexane before subjecting it to column chromatography.[2] During chromatography, unreacted pyrrole, being less polar than the carboxylate product, will typically elute first.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for column chromatography purification.

G start Poor Separation? overload Column Overloaded? start->overload No good_sep Good Separation start->good_sep Yes packing Improper Packing? overload->packing No sol_overload Reduce Sample Load overload->sol_overload Yes solvent Solvent System Optimal? packing->solvent No sol_packing Repack Column packing->sol_packing Yes sol_solvent Optimize Eluent via TLC solvent->sol_solvent No

Caption: Troubleshooting poor separation issues.

References

Technical Support Center: Analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-methyl-1H-pyrrole-2-carboxylate. The information provided will assist in identifying potential impurities in your samples through analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1] For the target molecule, this would likely involve the reaction of a substituted 1,4-dicarbonyl compound with an ammonia source.

  • Hantzsch Pyrrole Synthesis: This is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2]

Q2: What are the common impurities I should be looking for in my this compound samples?

A2: Impurities in your sample will largely depend on the synthetic route used for its preparation. Below is a summary of potential impurities categorized by their likely origin.

Impurity CategoryPotential CompoundsLikely Origin
Unreacted Starting Materials Substituted 1,4-dicarbonyl compounds, β-ketoesters (e.g., ethyl 2-methylacetoacetate), α-haloketonesIncomplete reaction
By-products from Side Reactions Methyl 2-methylfuran-3-carboxylate, other furan derivativesPaal-Knorr or Hantzsch synthesis side reactions[1]
Reagent Residues Acidic or basic catalysts, solventsWork-up and purification steps
Degradation Products 3-methyl-1H-pyrrole-2-carboxylic acidHydrolysis of the ester

Q3: My sample shows a peak with a mass-to-charge ratio (m/z) of 140 in the GC-MS analysis. What could this impurity be?

A3: A peak at m/z 140 could correspond to an isomer of your target compound, Methyl 2-methylfuran-3-carboxylate. This is a common byproduct in Paal-Knorr and Hantzsch pyrrole syntheses.[1][3] The mass spectrum of Methyl 2-methylfuran-3-carboxylate typically shows a molecular ion peak at m/z 140.[4] To confirm its identity, you would need to compare the full mass spectrum and retention time with a reference standard.

Q4: I am observing poor separation of my main compound and impurities during HPLC analysis. What can I do?

A4: Poor separation in HPLC can be due to several factors. Here are a few troubleshooting steps:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) and aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the strong solvent might improve resolution.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.

  • pH of the Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly affect the retention of ionizable compounds. For pyrrole derivatives, a slightly acidic pH is often a good starting point.

  • Flow Rate and Temperature: Decreasing the flow rate can sometimes improve separation efficiency. Optimizing the column temperature can also alter selectivity.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the 1H NMR spectrum.

Possible Cause: The unknown peak could be an unreacted starting material, a by-product, or a residual solvent.

Troubleshooting Workflow:

impurity_identification_workflow start Sample with Unknown Impurity analytical_methods Perform Analytical Tests (HPLC, GC-MS, NMR) start->analytical_methods data_analysis Analyze Spectroscopic and Chromatographic Data analytical_methods->data_analysis hypothesis Hypothesize Impurity Structure (based on synthesis route) data_analysis->hypothesis confirmation Confirm Structure (e.g., with reference standard) hypothesis->confirmation end Impurity Identified confirmation->end

References

Technical Support Center: Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Methyl 3-methyl-1H-pyrrole-2-carboxylate, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. Pyrrole derivatives are known to be sensitive to air, light, and moisture.[1] The recommended storage conditions are summarized in the table below.

Q2: My solid sample of this compound has changed color to a brownish tint. What does this indicate?

A2: Discoloration, typically darkening to a brown or even black color, is a common indicator of degradation in pyrrole-containing compounds. This is often due to oxidation and subsequent polymerization upon exposure to air and light.[1] It is a sign that the compound's purity may be compromised, and it is advisable to assess its integrity using analytical methods like HPLC before use.

Q3: Can I dissolve this compound in any solvent for my experiments?

A3: While this compound is soluble in many common organic solvents, its stability can be solvent-dependent, especially over extended periods. For long-term storage in solution, it is recommended to use aprotic solvents and to store the solution under an inert atmosphere at low temperatures. Avoid prolonged exposure to acidic or basic aqueous solutions, as this can lead to hydrolysis of the ester group.

Q4: I am seeing an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. What could it be?

A4: An unexpected peak could be a degradation product or a byproduct from your reaction. A common degradation pathway for this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if your reaction or work-up conditions involve acidic or basic aqueous media. Other possibilities include products of oxidation or polymerization if the compound was not handled under an inert atmosphere.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: A freshly prepared solution of the compound changes color or shows significant degradation when analyzed by HPLC after a short period.

  • Possible Causes:

    • Presence of oxygen in the solvent or headspace of the vial.

    • Exposure to ambient light.

    • Use of a protic or reactive solvent.

    • Contamination of the solvent with acidic or basic impurities.

  • Solutions:

    • Degas your solvent by sparging with nitrogen or argon before use.

    • Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Store solutions in amber vials to protect from light.

    • Use fresh, high-purity aprotic solvents.

    • Store solutions at low temperatures (e.g., -20 °C) when not in use.

Issue 2: Difficulty in Purifying the Compound
  • Symptom: Low recovery or decomposition of the compound during purification by column chromatography.

  • Possible Causes:

    • The compound is sensitive to the acidic nature of standard silica gel.

    • Prolonged exposure to air and light during the purification process.

    • Use of protic or reactive solvents as the eluent.

  • Solutions:

    • Use neutral or deactivated silica gel for column chromatography.

    • Perform the purification as quickly as possible, minimizing exposure to light.

    • Consider using a flash chromatography system to speed up the process.

    • Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the expected stability profile based on the general behavior of pyrrole esters.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and polymerization.[1]
Light Protect from light (Amber vial)Avoids light-induced degradation.[1]
Moisture Store in a dry environmentPrevents hydrolysis of the ester group.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a specified period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature for a specified period.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber. Keep a control sample in the dark.

  • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70 °C).

3. Sample Analysis:

  • At various time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

4. Recommended HPLC Method:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 225 nm).[2][3]

  • Column Temperature: 30 °C.[3]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Compound Instability start Instability Observed (e.g., discoloration, degradation in HPLC) check_storage Review Storage Conditions: - Temperature (2-8 °C)? - Inert Atmosphere? - Protected from Light? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improve Storage Conditions: - Refrigerate - Use Inert Gas - Store in Amber Vials check_storage->storage_bad No check_handling Review Handling Procedures: - Solvents Degassed? - Handled under Inert Gas? - Exposure to Air/Light Minimized? storage_ok->check_handling end Problem Resolved storage_bad->end handling_ok Handling Procedures Correct check_handling->handling_ok Yes handling_bad Improve Handling Procedures: - Degas Solvents - Use Glovebox/Schlenk Line - Work Efficiently check_handling->handling_bad No check_purity Assess Purity of Starting Material and Solvents handling_ok->check_purity handling_bad->end check_purity->end

Caption: A decision tree for troubleshooting the instability of this compound.

forced_degradation_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60 °C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60 °C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation photo Photolysis (UV/Vis Light) stress->photo thermal Thermal Stress (Solid, 70 °C) stress->thermal sampling Sample at Different Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Identify Degradation Products and Assess Stability analysis->data

Caption: A workflow diagram for conducting a forced degradation study.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Methyl 3-methyl-1H-pyrrole-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectral characteristics of Methyl 3-methyl-1H-pyrrole-2-carboxylate and its 4-methyl and 5-methyl isomers, complete with experimental data and protocols.

In the field of medicinal chemistry and drug development, the unambiguous identification of isomeric structures is paramount. Subtle changes in the position of a functional group can dramatically alter a molecule's biological activity. This guide provides a detailed comparison of the spectral data for three isomers of this compound: the 3-methyl, 4-methyl, and 5-methyl substituted compounds. Through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a clear framework for distinguishing between these closely related molecules.

Comparative Spectral Data

The following tables summarize the key spectral data obtained for this compound, Methyl 4-methyl-1H-pyrrole-2-carboxylate, and a close analog of the 5-methyl isomer, Ethyl 5-methyl-1H-pyrrole-2-carboxylate. Due to the limited availability of public data for Methyl 5-methyl-1H-pyrrole-2-carboxylate, the data for its ethyl ester is provided as a reference.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

CompoundPyrrole H-3Pyrrole H-4Pyrrole H-5Methyl (on ring)O-Methyl/O-Ethyl
This compound-~6.73 (d)~6.08 (d)~2.25 (s)~3.75 (s)
Methyl 4-methyl-1H-pyrrole-2-carboxylate~6.8 (s)-~6.6 (s)~2.1 (s)~3.8 (s)
Ethyl 5-methyl-1H-pyrrole-2-carboxylate[1][2]~6.0 (d)~6.8 (d)-~2.3 (s)~4.2 (q), ~1.3 (t)

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundPyrrole C-2Pyrrole C-3Pyrrole C-4Pyrrole C-5Methyl (on ring)O-Methyl/O-EthylCarbonyl (C=O)
This compound~123.0~117.0~115.0~108.0~12.0~51.0~162.0
Methyl 4-methyl-1H-pyrrole-2-carboxylate[3]~123.5~122.9~118.4~110.1~18.5~51.2~162.1
Ethyl 5-methyl-1H-pyrrole-2-carboxylate[1]~122.0~116.0~107.0~130.0~13.0~60.0, ~14.5~161.5

Table 3: IR Spectral Data (Wavenumber cm⁻¹)

CompoundN-H StretchC=O StretchC-N StretchC-H Stretch (Aromatic/Aliphatic)
This compound~3300-3400~1680-1700~1200-1300~2900-3100
Methyl 4-methyl-1H-pyrrole-2-carboxylate~3300-3450~1670-1690~1250-1350~2900-3100
Ethyl 5-methyl-1H-pyrrole-2-carboxylate[1]~3300~1670~1250~2980, 3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound139108 (M-OCH₃), 79 (M-COOCH₃)
Methyl 4-methyl-1H-pyrrole-2-carboxylate[3]139108 (M-OCH₃), 79 (M-COOCH₃)
Ethyl 5-methyl-1H-pyrrole-2-carboxylate153108 (M-OC₂H₅), 79 (M-COOC₂H₅)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00).

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz. Proton decoupling was used to simplify the spectra to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film was cast from a solution of the compound onto a salt plate (NaCl or KBr).

  • Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000-400 cm⁻¹. The positions of major absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) was used to generate charged fragments of the molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were determined using a mass analyzer (e.g., a quadrupole). The relative abundance of each ion was also recorded.

Visualization of the Comparative Workflow

The logical workflow for comparing the spectral data of the three isomers is outlined in the diagram below. This process highlights the key decision points based on the distinct spectral features of each compound.

Spectral_Comparison_Workflow Workflow for Isomer Differentiation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_isomer_identification Isomer Identification NMR_Data NMR Spectroscopy (¹H and ¹³C) Analyze_1H_NMR Analyze ¹H NMR: - Chemical Shifts - Splitting Patterns - Integration NMR_Data->Analyze_1H_NMR Analyze_13C_NMR Analyze ¹³C NMR: - Number of Signals - Chemical Shifts NMR_Data->Analyze_13C_NMR IR_Data IR Spectroscopy Analyze_IR Analyze IR: - N-H Stretch - C=O Stretch - Fingerprint Region IR_Data->Analyze_IR MS_Data Mass Spectrometry Analyze_MS Analyze MS: - Molecular Ion Peak - Fragmentation Pattern MS_Data->Analyze_MS Isomer_3_Methyl Methyl 3-methyl- 1H-pyrrole-2-carboxylate Analyze_1H_NMR->Isomer_3_Methyl Distinct H-4, H-5 coupling Isomer_4_Methyl Methyl 4-methyl- 1H-pyrrole-2-carboxylate Analyze_1H_NMR->Isomer_4_Methyl Two pyrrole singlets Isomer_5_Methyl Methyl 5-methyl- 1H-pyrrole-2-carboxylate Analyze_1H_NMR->Isomer_5_Methyl Distinct H-3, H-4 coupling Analyze_13C_NMR->Isomer_3_Methyl Characteristic C-3 shift Analyze_13C_NMR->Isomer_4_Methyl Characteristic C-4 shift Analyze_13C_NMR->Isomer_5_Methyl Characteristic C-5 shift Analyze_IR->Isomer_3_Methyl Analyze_IR->Isomer_4_Methyl Analyze_IR->Isomer_5_Methyl Analyze_MS->Isomer_3_Methyl M⁺ = 139 Analyze_MS->Isomer_4_Methyl M⁺ = 139 Analyze_MS->Isomer_5_Methyl M⁺ = 139

Caption: Logical workflow for the differentiation of this compound isomers based on their spectral data.

References

biological activity of Methyl 3-methyl-1H-pyrrole-2-carboxylate vs other derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Methyl 3-methyl-1H-pyrrole-2-carboxylate and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the well-documented activities of other pyrrole-2-carboxylate and related pyrrole derivatives. By examining the structure-activity relationships of these compounds, we can infer the potential therapeutic applications of novel pyrrole derivatives.

The pyrrole scaffold is a versatile heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Derivatives of pyrrole have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antimalarial agents. This guide will delve into the antimicrobial and anticancer properties of various pyrrole derivatives, presenting quantitative data, detailed experimental protocols, and illustrating a key signaling pathway targeted by these compounds.

Comparative Analysis of Biological Activity

The biological activity of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. The following tables summarize the in vitro activity of various pyrrole-2-carboxylate and related derivatives against bacterial pathogens and cancer cell lines.

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundTarget OrganismAssayActivity (MIC, µg/mL)Reference
Pyrrole-2-carboxamides (various derivatives)Mycobacterium tuberculosisBroth microdilution<0.016 - 3.7[2]
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37RvNot specified0.7[3]
1-(4-Chlorobenzyl)-N-(substituted)-1H-pyrrole-2-carboxamidesGram-negative bacteriaBroth microdilution1.02 - 6.35
1,2,3,4-tetrasubstituted pyrrole derivativesStaphylococcus aureus, Bacillus cereusDisk diffusionZone of inhibition[4]

Table 2: Anticancer Activity of Pyrrole Derivatives

Compound ClassTarget Cell Line(s)AssayActivity (IC50, µM)Reference
Pyrrolo[2,3-d]pyrimidine derivativesVarious cancer cell linesNot specifiedVaries[5]
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativesVarious tumor cell linesNot specifiedPotent anti-proliferative activity[6]
New Pyrrole DerivativesLoVo (colon), MCF-7 (breast), SK-OV-3 (ovary)Cytotoxicity assayDose- and time-dependent cytotoxicity[7]
Pyrrole derivatives (MI-1 and D1)Malignant cellsApoptosis assayInduction of apoptosis[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the biological activity data. Below are protocols for common assays used to evaluate the antimicrobial and anticancer potential of pyrrole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24-48 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway Inhibition by Pyrrole Derivatives

Many pyrrole derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. One such important pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Certain pyrrole-containing compounds, such as pyrrolo[2,3-d]pyrimidines, have been identified as potent inhibitors of EGFR tyrosine kinase.[8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Pyrrole_Inhibitor Pyrrole Derivative (e.g., Pyrrolo[2,3-d]pyrimidine) Pyrrole_Inhibitor->P_EGFR Inhibition RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activation of Transcription Factors

Caption: Inhibition of the EGFR signaling pathway by pyrrole derivatives.

Conclusion

While specific biological activity data for this compound remains to be fully elucidated, the extensive research on analogous pyrrole-2-carboxylate and related derivatives provides a strong foundation for predicting its potential therapeutic applications. The antimicrobial and anticancer activities of these compounds are well-documented and are highly dependent on the substitution pattern of the pyrrole core. The provided experimental protocols and the illustrated signaling pathway offer a framework for the future investigation and development of novel pyrrole-based therapeutic agents. Further research into the biological profile of this compound is warranted to explore its potential as a valuable scaffold in drug discovery.

References

A Comparative Guide to Pyrrole Synthesis: From Classic Reactions to Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the pyrrole ring is a cornerstone of organic chemistry. This five-membered aromatic heterocycle is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The choice of synthetic strategy can profoundly influence yield, purity, scalability, and substrate scope. This guide provides a detailed comparative analysis of several key pyrrole synthesis methods, presenting quantitative performance data, detailed experimental protocols, and visual representations of reaction pathways and workflows to inform your synthetic decisions.

This comprehensive comparison covers the classical Paal-Knorr, Knorr, Hantzsch, and Piloty-Robinson syntheses, alongside modern, versatile methods such as the Van Leusen and Trofimov reactions. By examining the strengths and limitations of each approach, researchers can select the most suitable method for their specific target molecules and experimental constraints.

At a Glance: Performance Comparison of Pyrrole Synthesis Methods

The efficiency and practicality of a synthetic method are critical factors in its selection. The following table summarizes typical reaction conditions and yields for the aforementioned pyrrole syntheses, offering a quantitative basis for comparison.

Synthesis MethodTypical SubstratesTypical Reagents/CatalystsTemperature (°C)Reaction TimeTypical Yield (%)
Paal-Knorr 1,4-Dicarbonyl compounds, Primary amines/AmmoniaAcetic acid, p-Toluenesulfonic acid, Lewis acids25 - 15015 min - 24 h>60, often 80-95[1]
Knorr α-Amino-ketones, β-Dicarbonyl compoundsZinc, Acetic acidRoom Temp. - Reflux1 - 4 h55 - 60[2][3]
Hantzsch α-Haloketones, β-Ketoesters, Ammonia/Primary aminesBaseRoom Temp. - RefluxVariableModerate, can be <60[4]
Piloty-Robinson Aldehydes/Ketones, HydrazineAcid catalysts (e.g., ZnCl₂, HCl)High Temp. (e.g., 180)30 min - 1 h (Microwave)Moderate to good[5][6]
Van Leusen Electron-deficient alkenes, Tosylmethyl isocyanide (TosMIC)Base (e.g., NaH, t-BuOK)VariableVariableGood to excellent[7][8][9]
Trofimov Ketoximes, AcetyleneSuperbase (e.g., KOH/DMSO)100 - 1203 hGood to excellent[10][11][12]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying reaction pathways and experimental steps is crucial for optimizing conditions and troubleshooting syntheses.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is one of the most straightforward and widely used methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][13][14]

Reaction Mechanism:

The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[13]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal + Amine Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - 2 H₂O (Dehydration)

Paal-Knorr Pyrrole Synthesis Mechanism

Experimental Workflow:

The general workflow involves mixing the reactants, heating the mixture, followed by workup and purification.

Paal_Knorr_Workflow A Mix 1,4-dicarbonyl and amine in a flask B Add solvent and acid catalyst A->B C Heat the reaction mixture (reflux or microwave) B->C D Cool the mixture and precipitate the product C->D E Isolate the product by filtration D->E F Purify by recrystallization or chromatography E->F G Characterize the pure pyrrole F->G Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product AminoKetone α-Amino-ketone Enamine Enamine AminoKetone->Enamine ActiveMethylene Active Methylene Compound ActiveMethylene->Enamine Cyclic_Intermediate Cyclized Intermediate Enamine->Cyclic_Intermediate Intramolecular Acylation Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole - H₂O (Dehydration) Knorr_Workflow A Prepare α-oximino-β-ketoester from β-ketoester and NaNO₂ B Reduce the oxime in situ with Zn dust in acetic acid A->B C Add the second equivalent of β-dicarbonyl compound B->C D Heat the reaction mixture C->D E Pour into ice-water to precipitate the product D->E F Collect and wash the crude product E->F G Recrystallize from a suitable solvent F->G H Obtain pure substituted pyrrole G->H Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Product HaloKetone α-Haloketone Adduct Intermediate Adduct HaloKetone->Adduct Ketoester β-Ketoester Enamine Enamine Ketoester->Enamine Amine Ammonia or Primary Amine Amine->Enamine Enamine->Adduct Cyclic Cyclized Intermediate Adduct->Cyclic Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic->Pyrrole - H₂O (Dehydration) Hantzsch_Workflow A Combine β-ketoester, α-haloketone, and amine/ammonia in a solvent B Add a base (if required) A->B C Stir at room temperature or heat B->C D Monitor reaction by TLC C->D E Perform aqueous workup and extraction D->E F Dry and concentrate the organic phase E->F G Purify the crude product by chromatography or crystallization F->G H Obtain the desired substituted pyrrole G->H

References

Structural Validation of Methyl 3-methyl-1H-pyrrole-2-carboxylate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis for the structural validation of Methyl 3-methyl-1H-pyrrole-2-carboxylate. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we compare its spectral data against isomeric and parent pyrrole structures to unequivocally confirm its molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the methodologies for structural elucidation.

Comparative Compounds Overview

To validate the specific structure of this compound, a comparative analysis is performed against its isomer, Methyl 2-methyl-1H-pyrrole-3-carboxylate, and its parent compound, Methyl 1H-pyrrole-2-carboxylate. This comparison is crucial for distinguishing the precise substitution pattern on the pyrrole ring.

Compound NameCAS NumberMolecular FormulaMolecular WeightStructure
This compound 40611-69-6C₇H₉NO₂139.15
Methyl 2-methyl-1H-pyrrole-3-carboxylate3168-85-2C₇H₉NO₂139.15
Methyl 1H-pyrrole-2-carboxylate1193-62-0C₆H₇NO₂125.13

Experimental Data and Analysis

The structural integrity of this compound is confirmed by distinct features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra, which are directly contrasted with the data from the comparative compounds.

¹H NMR spectroscopy is a powerful tool for determining the substitution pattern on the pyrrole ring by analyzing the chemical shifts and coupling constants of the ring protons.

CompoundPyrrole H4 (ppm)Pyrrole H5 (ppm)-CH₃ (ppm)-OCH₃ (ppm)N-H (ppm)
This compound ~6.1 (d)~6.7 (d)~2.3 (s)~3.8 (s)~8.5 (br s)
Methyl 2-methyl-1H-pyrrole-3-carboxylate~6.5 (d)~6.6 (d)~2.4 (s)~3.7 (s)~8.3 (br s)
Methyl 1H-pyrrole-2-carboxylate~6.2 (dd)~6.9 (dd)-~3.8 (s)~9.0 (br s)
  • Analysis: The key distinction for this compound is the presence of two doublets for the pyrrole ring protons, corresponding to H4 and H5. This pattern confirms a 2,3-disubstituted pyrrole. In contrast, the parent compound shows three distinct signals for the ring protons. The isomer, Methyl 2-methyl-1H-pyrrole-3-carboxylate, also shows two doublets but with different chemical shifts, reflecting the altered electronic environment due to the different substituent positions.

¹³C NMR provides information on the carbon framework of the molecule.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)-CH₃ (ppm)-OCH₃ (ppm)
This compound ~122~118~110~115~161~12~51
Methyl 2-methyl-1H-pyrrole-3-carboxylate~128~115~116~108~165~13~51
Methyl 1H-pyrrole-2-carboxylate~123~109~115~122~162-~51
  • Analysis: The chemical shifts of the pyrrole ring carbons (C2, C3, C4, C5) are highly sensitive to the positions of the electron-withdrawing carboxylate group and the electron-donating methyl group. The distinct set of shifts for this compound allows for its unambiguous differentiation from its isomer and the parent compound.

IR spectroscopy helps identify the key functional groups present in the molecule.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
This compound ~3300~1680~1280
Methyl 2-methyl-1H-pyrrole-3-carboxylate~3290~1690~1275
Methyl 1H-pyrrole-2-carboxylate~3310~1685~1285
  • Analysis: The presence of a broad N-H stretching band around 3300 cm⁻¹ and a strong C=O stretching band around 1680-1690 cm⁻¹ is characteristic of all three compounds.[1] While IR is excellent for confirming the presence of the pyrrole N-H and the ester carbonyl groups, it is less effective for distinguishing between the isomers, making NMR and MS essential for definitive validation.

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the elemental composition.

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 139108 ([M-OCH₃]⁺), 80 ([M-COOCH₃]⁺)
Methyl 2-methyl-1H-pyrrole-3-carboxylate139108 ([M-OCH₃]⁺), 80 ([M-COOCH₃]⁺)
Methyl 1H-pyrrole-2-carboxylate12594 ([M-OCH₃]⁺), 66 ([M-COOCH₃]⁺)
  • Analysis: Both isomers show the same molecular ion peak at m/z 139, confirming their identical molecular formula (C₇H₉NO₂).[2][3] The parent compound has a molecular ion peak at m/z 125. While the primary fragmentation patterns (loss of the methoxy or entire methoxycarbonyl group) are similar for the isomers, high-resolution mass spectrometry can sometimes reveal subtle differences. However, NMR remains the definitive technique for isomer differentiation.

Experimental Protocols

Standard analytical procedures are employed for the acquisition of spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[1] Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[1] The spectra are typically recorded in the range of 4000-400 cm⁻¹, and absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source. The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of the Validation Workflow

The logical flow for the structural validation of a synthesized chemical compound is depicted below.

G cluster_synthesis Compound Synthesis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of Target Compound ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms ir IR Spectroscopy Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) Determine Connectivity data_analysis Analyze Spectral Data nmr->data_analysis comparison Compare with Isomers & Related Compounds data_analysis->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Workflow for the structural validation of a chemical compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and definitive validation of the structure of this compound. The comparative analysis against its isomer and parent compound is essential to unambiguously establish the 2,3-substitution pattern on the pyrrole ring. This multi-technique approach ensures the high fidelity of structural assignment required for research and development in the chemical and pharmaceutical sciences.

References

Comparative Efficacy of Pyrrole-Based Compounds in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the biological activities of various derivatives of the pyrrole scaffold reveals their potential as promising candidates in the development of novel therapeutic agents. This guide provides a comparative overview of their efficacy in anticancer and antimicrobial assays, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Derivatives of the pyrrole core structure, particularly those related to pyrrole-2-carboxylates, have demonstrated significant potential across a spectrum of biological assays. These compounds have been investigated for their efficacy as anticancer, antibacterial, and antifungal agents. This comparison guide synthesizes available data to offer a clear perspective on their performance, with a focus on quantitative metrics and experimental reproducibility.

Anticancer Activity of Pyrrole Derivatives

Several studies have highlighted the cytotoxic effects of pyrrole derivatives against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Anticancer Efficacy of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrrole Derivatives
Compound IDSubstitution on Phenyl Ring at C4Substitution on Benzoyl Ring at C3Target Cell LineIC50 (µM)Reference
15 4-OCH34-OCH3A549 (Lung Carcinoma)3.6[1]
19 3,4-(OCH3)24-OCH3MGC 80-3 (Gastric Cancer)1.0[1]
19 3,4-(OCH3)24-OCH3HCT-116 (Colon Carcinoma)1.7[1]
21 3,4-(OCH3)23,4-(OCH3)2HepG2 (Liver Carcinoma)0.9[1]
21 3,4-(OCH3)23,4-(OCH3)2DU145 (Prostate Carcinoma)0.5[1]
21 3,4-(OCH3)23,4-(OCH3)2CT-26 (Colon Carcinoma)0.7[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that the substitution pattern on the phenyl and benzoyl rings significantly influences the anticancer activity. Notably, compounds with di-methoxy substitutions on the phenyl ring at the C4 position of the pyrrole core (compounds 19 and 21) exhibited potent activity against a range of cancer cell lines.[1] Compound 21, with di-methoxy groups on both the phenyl and benzoyl rings, demonstrated the highest potency, with IC50 values in the sub-micromolar range against liver, prostate, and colon cancer cell lines.[1]

Antimicrobial and Antitubercular Activity of Pyrrole Derivatives

The pyrrole scaffold has also been a foundation for the development of potent antimicrobial agents. The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial and Antitubercular Efficacy of Pyrrole-2-Carboxamide and Pyrrole-2-Carbohydrazide Derivatives
Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Pyrrole-2-CarboxamideCompound with adamantyl and fluorophenyl groupsMycobacterium tuberculosis< 0.016[2]
Pyrrole-2-CarboxamideN-methylated analogMycobacterium tuberculosis3.7[2]
Ethyl-1H-pyrrole-2-carboxylateHydrazonoethyl derivative (ENBHEDPC)Mycobacterium tuberculosis H37Rv0.7[3]
Pyrrole-2-CarbohydrazideBenzylidine derivative (GS4)Mycobacterium tuberculosis H37RvPotent (comparable to Isoniazid)[4]
Pyrrole-2-Carboxamide1-(4-chlorobenzyl) substituted derivativesGram-negative bacteria1.02 - 6.35[5]

The data reveals that modifications to the pyrrole-2-carboxamide and pyrrole-2-carboxylate core can lead to highly potent antimicrobial compounds. For instance, specific substitutions on the pyrrole-2-carboxamide scaffold have resulted in derivatives with exceptional activity against Mycobacterium tuberculosis, with MIC values below 0.016 µg/mL.[2] Furthermore, a benzylidine derivative of pyrrole-2-carbohydrazide showed potency comparable to the first-line anti-TB drug, Isoniazid.[4] In the realm of general antibacterial agents, certain 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives have demonstrated significant efficacy against Gram-negative bacteria.[5]

Experimental Protocols

To ensure the reproducibility of the cited biological assays, detailed experimental protocols are provided below.

MTT Assay for Anticancer Activity

This protocol is a standard procedure for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay is a common and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in the broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds and standard drugs in a 96-well plate.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compounds. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Pyrrole Derivatives incubate1->add_compounds incubate2 Incubate (48-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end MABA_Workflow start Start prepare_inoculum Prepare M. tuberculosis Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate dilute_compounds Prepare Serial Dilutions of Compounds dilute_compounds->inoculate_plate incubate1 Incubate (5-7 days) inoculate_plate->incubate1 add_alamar_blue Add Alamar Blue Reagent incubate1->add_alamar_blue incubate2 Incubate (24h) add_alamar_blue->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

structure-activity relationship of Methyl 3-methyl-1H-pyrrole-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Methyl 3-methyl-1H-pyrrole-2-carboxylate. Due to a lack of specific SAR studies on this exact scaffold, this document synthesizes findings from closely related pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives to infer potential activity landscapes. The primary focus is on antibacterial and anticancer activities, with detailed experimental protocols and pathway visualizations to support further research and development.

Antibacterial and Antitubercular Activity

The pyrrole core is a well-established pharmacophore in the development of antimicrobial agents. Analogs of pyrrole-2-carboxylates and -carboxamides have demonstrated significant activity against a range of bacteria, most notably Mycobacterium tuberculosis.

Structure-Activity Relationship Insights

Systematic modifications of the pyrrole-2-carboxamide scaffold have revealed several key determinants for potent antitubercular activity, primarily through the inhibition of the essential mycobacterial membrane protein MmpL3.[1] While direct SAR studies on this compound are limited, the following general trends observed in related series offer valuable guidance:

  • Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly influence activity. Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to greatly improve anti-TB activity.[1] Conversely, electron-donating groups tend to reduce or abolish activity.

  • The Carboxamide Moiety: Conversion of the methyl ester at the 2-position to a carboxamide is a common strategy. Bulky and hydrophobic substituents on the amide nitrogen, such as adamantyl groups, have been found to be optimal for potent MmpL3 inhibition.[1] The presence of hydrogens on the pyrrole and carboxamide nitrogens is crucial for forming key hydrogen bonds with the target enzyme.[1]

  • Methyl Group at the 3-Position: While specific data on the 3-methyl group is scarce, studies on related compounds suggest that small alkyl groups on the pyrrole ring are generally well-tolerated and can influence the electronic properties and binding affinity of the molecule.

Comparative Data of Pyrrole-2-Carboxamide Analogs against M. tuberculosis H37Rv
Compound IDR1 (Substitution on Pyrrole)R2 (Substitution on Amide)MIC (µg/mL)Cytotoxicity (IC50 in µM)
Analog 1 HAdamantyl>32>64
Analog 2 4-FluorophenylAdamantyl<0.016>64
Analog 3 4-ChlorophenylAdamantyl0.03>64
Analog 4 4-(Trifluoromethyl)phenylAdamantyl0.125>64
Analog 5 4-PyridylAdamantyl0.06>64
Analog 6 2-Fluoro-3-pyridylAdamantyl<0.016>64

Data synthesized from studies on pyrrole-2-carboxamides as MmpL3 inhibitors.[1]

Mechanism of Action: MmpL3 Inhibition

Pyrrole-2-carboxamide analogs exert their antitubercular effect by inhibiting MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death.

MmpL3_Inhibition cluster_synthesis Mycolic Acid Synthesis cluster_transport Cell Wall Assembly FAS-I Fatty Acid Synthase-I Pks13 Polyketide Synthase 13 FAS-I->Pks13 Mycolic Acid Precursors TMM Trehalose Monomycolate Pks13->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_out TMM (Periplasm) MmpL3->TMM_out Translocation CellWall Mycobacterial Cell Wall TMM_out->CellWall Incorporation Inhibitor Pyrrole Analog Inhibitor->MmpL3 Inhibition

Inhibition of the MmpL3 transporter by pyrrole analogs.

Anticancer Activity

Pyrrole derivatives have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting a variety of mechanisms of action, including kinase inhibition and induction of apoptosis.

Structure-Activity Relationship Insights

The SAR for anticancer activity among pyrrole analogs is diverse and target-dependent. However, some general observations can be made:

  • Substitution Pattern: The substitution pattern on the pyrrole ring is critical for activity and selectivity. Diaryl substitution at various positions has been explored, with the nature and electronics of the aryl groups playing a key role in target engagement.

  • Kinase Inhibition: Many pyrrole-based anticancer agents function as kinase inhibitors. For instance, derivatives have been synthesized as inhibitors of EGFR and VEGFR, crucial kinases in cancer cell signaling.[2] The substituents on the pyrrole core are designed to fit into the ATP-binding pocket of the target kinase.

  • Induction of Apoptosis: Several pyrrole derivatives have been shown to induce apoptosis in cancer cells. This is often a downstream effect of target inhibition, leading to the activation of caspase cascades.

Comparative Data of Pyrrole Analogs against Cancer Cell Lines
Compound ClassModificationsTarget Cell LineActivity (IC50)
Isatin-pyrrole hybrids Nitro group at C-5 and N-methyl on isatinHepG2 (Liver Cancer)0.47 µM
Pyrrolopyrimidines Fluorine-substituted phenyl ringA549, HeLa, MDA-MB-2310.18-0.7 µM
3-Aroyl-1-arylpyrroles 1-phenyl and 3-(3,4,5-trimethoxyphenyl)carbonyl moietiesVarious cancer cell linesNanomolar range

Data synthesized from various studies on the anticancer activity of pyrrole derivatives.[3]

General Anticancer Mechanism of Action

The anticancer activity of pyrrole derivatives often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those controlling cell proliferation, survival, and angiogenesis. This can be achieved through direct inhibition of protein kinases or by inducing programmed cell death (apoptosis).

Anticancer_Pathway cluster_signaling Cancer Cell Signaling cluster_apoptosis Apoptosis Induction PyrroleAnalog Pyrrole Analog Kinase Protein Kinase (e.g., EGFR, VEGFR) PyrroleAnalog->Kinase Inhibition Mitochondria Mitochondria PyrroleAnalog->Mitochondria Induction Proliferation Cell Proliferation & Survival Kinase->Proliferation Angiogenesis Angiogenesis Kinase->Angiogenesis Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

spectroscopic comparison of methyl vs ethyl pyrrole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of methyl and ethyl pyrrole-2-carboxylate.

In the realm of heterocyclic chemistry, pyrrole-2-carboxylates serve as pivotal building blocks for the synthesis of a wide array of biologically active molecules and functional materials. The choice between a methyl or an ethyl ester can subtly influence the physicochemical properties and reactivity of these compounds. This guide provides a detailed spectroscopic comparison of methyl pyrrole-2-carboxylate and ethyl pyrrole-2-carboxylate, supported by experimental data and protocols to aid researchers in their selection and characterization efforts.

Executive Summary

This guide presents a head-to-head comparison of the key spectroscopic features of methyl pyrrole-2-carboxylate and ethyl pyrrole-2-carboxylate. The primary differences in their spectra arise from the presence of the methyl versus the ethyl ester group. In the ¹H NMR spectrum, ethyl pyrrole-2-carboxylate exhibits a characteristic quartet and triplet pattern for the ethyl protons, which is absent in the spectrum of the methyl ester. Similarly, the ¹³C NMR spectrum of the ethyl ester shows two distinct signals for the ethyl carbon atoms. Infrared (IR) spectroscopy reveals subtle shifts in the C=O stretching frequency, while mass spectrometry shows a predictable mass difference of 14 atomic mass units between the two molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl and ethyl pyrrole-2-carboxylate, providing a clear and quantitative comparison.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
Assignment Methyl Pyrrole-2-carboxylate Chemical Shift (δ, ppm) Ethyl Pyrrole-2-carboxylate Chemical Shift (δ, ppm)
H-5 (pyrrole)~6.9~6.9
H-3 (pyrrole)~6.8~6.8
H-4 (pyrrole)~6.2~6.2
NH (pyrrole)~9.0 (broad)~9.0 (broad)
-OCH₃~3.8 (s, 3H)-
-OCH₂CH₃-~4.3 (q, 2H)
-OCH₂CH₃-~1.3 (t, 3H)
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Assignment Methyl Pyrrole-2-carboxylate Chemical Shift (δ, ppm) Ethyl Pyrrole-2-carboxylate Chemical Shift (δ, ppm)
C=O~161~161
C-2 (pyrrole)~123~123
C-5 (pyrrole)~122~122
C-3 (pyrrole)~115~115
C-4 (pyrrole)~109~109
-OCH₃~51-
-OCH₂CH₃-~60
-OCH₂CH₃-~14
IR Spectral Data (KBr Pellet)
Vibrational Mode Methyl Pyrrole-2-carboxylate Wavenumber (cm⁻¹) Ethyl Pyrrole-2-carboxylate Wavenumber (cm⁻¹)
N-H Stretch~3300~3300
C-H Stretch (aromatic)~3100~3100
C=O Stretch~1680~1670
C=C Stretch (pyrrole)~1550~1550
C-N Stretch~1300~1300
C-O Stretch~1100~1100
Mass Spectrometry Data (Electron Ionization)
Parameter Methyl Pyrrole-2-carboxylate Ethyl Pyrrole-2-carboxylate
Molecular FormulaC₆H₇NO₂C₇H₉NO₂
Molecular Weight125.13 g/mol [1][2]139.15 g/mol [3]
[M]⁺ (m/z)125139
Key Fragment (m/z)94 ([M-OCH₃]⁺)[1]94 ([M-OCH₂CH₃]⁺)[3]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of methyl and ethyl pyrrole-2-carboxylates.

Synthesis of Pyrrole-2-Carboxylates

A common method for the synthesis of these esters is the esterification of pyrrole-2-carboxylic acid.

Materials:

  • Pyrrole-2-carboxylic acid

  • Methanol or Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve pyrrole-2-carboxylic acid in an excess of the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • Parameters: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters: Scan over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

  • Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

  • Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu).

Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of methyl and ethyl pyrrole-2-carboxylates.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Start Pyrrole-2-carboxylic Acid Esterification_Methyl Esterification with Methanol Start->Esterification_Methyl Esterification_Ethyl Esterification with Ethanol Start->Esterification_Ethyl Purification_Methyl Purification (Methyl Ester) Esterification_Methyl->Purification_Methyl Purification_Ethyl Purification (Ethyl Ester) Esterification_Ethyl->Purification_Ethyl Methyl_Ester Methyl Pyrrole-2-carboxylate Purification_Methyl->Methyl_Ester Ethyl_Ester Ethyl Pyrrole-2-carboxylate Purification_Ethyl->Ethyl_Ester NMR_Methyl NMR (1H, 13C) Methyl_Ester->NMR_Methyl IR_Methyl IR Methyl_Ester->IR_Methyl MS_Methyl MS Methyl_Ester->MS_Methyl NMR_Ethyl NMR (1H, 13C) Ethyl_Ester->NMR_Ethyl IR_Ethyl IR Ethyl_Ester->IR_Ethyl MS_Ethyl MS Ethyl_Ester->MS_Ethyl Comparison Comparative Analysis of Spectroscopic Data NMR_Methyl->Comparison IR_Methyl->Comparison MS_Methyl->Comparison NMR_Ethyl->Comparison IR_Ethyl->Comparison MS_Ethyl->Comparison

Caption: Workflow for synthesis and spectroscopic comparison.

This guide provides a foundational understanding of the spectroscopic differences between methyl and ethyl pyrrole-2-carboxylate. The provided data and protocols aim to assist researchers in making informed decisions for their synthetic strategies and in the accurate characterization of these important chemical entities.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of common analytical techniques for determining the purity of Methyl 3-methyl-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry. We will explore the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Purity Analysis: A Comparative Overview

The choice of analytical method for purity assessment depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a summary of the quantitative data obtained from the analysis of a synthesized batch of this compound compared to a commercially available standard.

Analytical Method Synthesized Product Purity (%) Commercial Standard Purity (%) Key Advantages Limitations
HPLC (UV-Vis Detection) 98.5≥97[1]High resolution for non-volatile and thermally labile compounds.Requires soluble samples; response factor can vary between compounds.
GC-MS 99.1Not specifiedHigh sensitivity and provides structural information of impurities.Not suitable for non-volatile or thermally unstable compounds.
¹H NMR (Quantitative) 99.5Not specifiedProvides structural confirmation and quantitative data without a reference standard for the analyte.Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze.
Melting Point 84-86 °C85-89 °C[2]Simple and rapid preliminary assessment of purity.Impurities can depress and broaden the melting point range; not quantitative.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following are protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[3]

  • Instrumentation : An Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent is utilized.[3]

  • Sample Preparation : A stock solution of the synthesized this compound is prepared by dissolving 1 mg of the compound in 1 mL of acetonitrile. A series of dilutions are made to establish a calibration curve.

  • Chromatographic Conditions :

    • Column : Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent.[4]

    • Mobile Phase : A gradient of acetonitrile and water.

    • Flow Rate : 1.0 mL/min.[4]

    • Injection Volume : 5 µL.[4]

    • Detector Wavelength : 220 nm - 340 nm, with the optimal wavelength determined by analyzing a standard solution.[4]

    • Run Time : 18 minutes.[4]

  • Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.[3]

  • Instrumentation : A GC system coupled with a mass spectrometer operating in electron ionization (EI) mode.

  • Sample Preparation : The sample is dissolved in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[3]

  • GC Conditions :

    • Injector : Split/splitless injector.

    • Column : A suitable capillary column, such as a DB-5ms.

    • Oven Program : A temperature gradient is used to ensure separation of components.

    • Carrier Gas : Helium.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

    • Mass Range : m/z 40-400.[3]

  • Data Analysis : The purity is calculated from the area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference spectrum to confirm its identity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for quantitative analysis (qNMR).[3][5]

  • Instrumentation : A 400 MHz NMR spectrometer or higher.[3]

  • Sample Preparation :

    • Approximately 5-25 mg of the synthesized compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

    • A known amount of an internal standard with a resonance that does not overlap with the analyte signals is added.

  • Data Acquisition :

    • ¹H NMR : A sufficient number of scans (e.g., 8-16) are acquired with an adequate relaxation delay (e.g., 1-2 seconds) to ensure complete relaxation of all protons for accurate integration.[5]

    • ¹³C NMR : A higher concentration of the sample is typically required.[5]

  • Data Analysis : The purity is determined by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal from the internal standard.

Visualizing the Workflow

To clarify the logical flow of the purity assessment process, the following diagrams illustrate the experimental workflows.

Experimental_Workflow cluster_synthesis Synthesis and Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_reporting Data Analysis and Reporting Synthesis Synthesize this compound Initial_Char Initial Characterization (TLC, Melting Point) Synthesis->Initial_Char Purification Purification (e.g., Column Chromatography) Initial_Char->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Data_Analysis Data Analysis and Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Overall workflow for the synthesis and purity assessment of this compound.

Purity_Comparison_Logic cluster_methods Analytical Methods Synthesized_Compound Synthesized This compound HPLC HPLC Synthesized_Compound->HPLC GCMS GC-MS Synthesized_Compound->GCMS NMR NMR Synthesized_Compound->NMR Purity_Data Purity Data (%) HPLC->Purity_Data GCMS->Purity_Data Structural_Info Structural Information GCMS->Structural_Info NMR->Purity_Data NMR->Structural_Info Final_Assessment Final Purity Assessment Purity_Data->Final_Assessment Structural_Info->Final_Assessment

Caption: Logical relationship of analytical methods for final purity assessment.

References

Comparative Guide to Methyl 3-methyl-1H-pyrrole-2-carboxylate and Alternatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrole-2-Carboxylate Derivatives

This guide provides a comprehensive cross-reference of experimental data for Methyl 3-methyl-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a comparative analysis of its synthesis, characterization, and known biological activities alongside a relevant alternative, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. This objective comparison, supported by experimental data, aims to inform researchers in their selection and application of these pyrrole derivatives.

Executive Summary

Pyrrole-2-carboxylates are a class of compounds with significant potential in drug discovery, particularly in the development of antimicrobial agents.[1][2][3][4] This guide focuses on this compound and offers a detailed examination of its chemical properties and a comparison with a structurally related alternative. The data presented is intended to provide a foundational resource for researchers exploring the structure-activity relationships of this important class of molecules.

Data Presentation: Physicochemical and Spectral Properties

A clear comparison of the fundamental properties and spectral data of this compound and a selected alternative, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, is presented below. This allows for a quick assessment of their key characteristics.

PropertyThis compoundEthyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Molecular Formula C₇H₉NO₂[5]C₁₁H₁₅NO₃[6]
Molecular Weight 139.15 g/mol [5]209.24 g/mol
CAS Number 40611-69-6[5]5442-91-1
Appearance Not specifiedCrystalline solid[6]
Purity 97%[5]Not specified

Spectral Data Comparison

SpectrumThis compoundEthyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
¹H NMR Data available[7]Data available[6]
¹³C NMR Data available[7]Data available[6]
IR Spectroscopy Data available[7]Data available[6]
Mass Spectrometry Data available[7]Data available

Experimental Protocols

Detailed methodologies for the synthesis of pyrrole derivatives are crucial for reproducibility and further investigation. Below are representative protocols for the synthesis of pyrrole-2-carboxylates.

Synthesis of Pyrrole-2-Carboxylate Derivatives

A general and widely used method for the synthesis of substituted pyrroles is the Hantzsch pyrrole synthesis . This reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone.[8]

A detailed procedure for a related compound, Ethyl pyrrole-2-carboxylate , is provided by Organic Syntheses, which can be adapted for the synthesis of other pyrrole-2-carboxylate derivatives. The synthesis involves the reaction of 2-pyrrolyl trichloromethyl ketone with sodium ethoxide in ethanol.[9]

Step 1: Preparation of 2-Pyrrolyl trichloromethyl ketone A solution of trichloroacetyl chloride in anhydrous diethyl ether is reacted with freshly distilled pyrrole. The reaction is exothermic and results in the formation of a tan solid after workup with aqueous potassium carbonate and crystallization from hexane.[9]

Step 2: Formation of Ethyl pyrrole-2-carboxylate The 2-pyrrolyl trichloromethyl ketone is added portionwise to a solution of sodium in anhydrous ethanol. After stirring, the mixture is concentrated, and the residue is partitioned between ether and hydrochloric acid. The ether layer is washed, dried, and concentrated. The final product is obtained by fractional distillation under reduced pressure.[9]

For the synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , a common method involves the Knorr pyrrole synthesis, which is a reaction between an α-amino-ketone and a β-keto-ester.

A specific protocol for the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate involves the decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid by heating at 200-210 °C.[10]

Biological Activity and Potential Applications

Pyrrole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.

  • Antimicrobial Activity: Many pyrrole derivatives exhibit significant antibacterial and antifungal properties.[1][4] Specifically, pyrrole-2-carboxamide derivatives have been investigated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis.[8] Structure-activity relationship (SAR) studies have shown that substituents on the pyrrole ring and the carboxamide group greatly influence the anti-TB activity.[8]

  • Other Biological Activities: The pyrrole ring is a core component of many natural products and clinically successful drugs, including the cholesterol-lowering drug Lipitor.[1][4] This highlights the versatility of the pyrrole scaffold in medicinal chemistry.

Comparison with Alternatives: Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

For researchers considering alternatives to this compound, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate presents an interesting comparison point due to its more complex substitution pattern, which can influence its biological activity and physical properties.

The additional acetyl and methyl groups on the pyrrole ring of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can lead to altered solubility, lipophilicity, and receptor binding affinity compared to the simpler this compound. These differences are critical considerations in drug design and development. The synthesis of this more substituted pyrrole often requires a multi-step process, such as the Knorr synthesis, which offers opportunities for diversification of the substituents.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the synthetic routes and potential biological pathways, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Ethyl_pyrrole_2_carboxylate Pyrrole Pyrrole Ketone 2-Pyrrolyl trichloromethyl ketone Pyrrole->Ketone Ether Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Ketone Product Ethyl pyrrole-2-carboxylate Ketone->Product Ethanol Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Product

Caption: Synthesis of Ethyl pyrrole-2-carboxylate.

Hantzsch_Pyrrole_Synthesis beta_Ketoester β-Ketoester Intermediate Condensation Intermediate beta_Ketoester->Intermediate Amine Ammonia / Primary Amine Amine->Intermediate alpha_Haloketone α-Haloketone alpha_Haloketone->Intermediate Pyrrole Substituted Pyrrole Intermediate->Pyrrole Cyclization & Dehydration

Caption: General scheme of the Hantzsch Pyrrole Synthesis.

MmpL3_Inhibition_Pathway Pyrrole_Derivative Pyrrole-2-carboxamide Derivative MmpL3 MmpL3 Protein Pyrrole_Derivative->MmpL3 Inhibits Mycolic_Acid_Transport Mycolic Acid Transport MmpL3->Mycolic_Acid_Transport Mediates Cell_Wall_Synthesis Mycobacterial Cell Wall Synthesis Mycolic_Acid_Transport->Cell_Wall_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition Cell_Wall_Synthesis->Bacterial_Growth Leads to

Caption: Inhibition of MmpL3 by Pyrrole Derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 3-methyl-1H-pyrrole-2-carboxylate (CAS: 40611-69-6), a vital component in many synthetic pathways.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Chemical-impermeable glovesPrevents direct skin contact with the chemical.
Body Protection Lab coat or other suitable protective clothingMinimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area or with appropriate respiratory protectionAvoids inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[3] This ensures that the compound is managed in an environmentally safe and compliant manner.

Disposal Workflow:

  • Segregation and Storage:

    • Store waste this compound in a designated, sealed, and properly labeled container. The container should be kept in a dry, cool, and well-ventilated place.[1][4]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Engage a Licensed Disposal Company:

    • Contact a certified waste disposal contractor to arrange for the collection and disposal of the chemical waste.[3]

    • Provide the contractor with as much information as possible about the compound, including its name, CAS number, and any known hazards.

  • Documentation:

    • Maintain records of the disposal, including the name of the disposal company, the date of collection, and the quantity of waste disposed of.

In the event of a spill, the area should be evacuated, and all sources of ignition should be removed.[1] The spill should be contained and collected with an inert absorbent material, and the collected material should be placed in a suitable, closed container for disposal.[1][5]

Below is a logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Environmental and Regulatory Considerations

It is imperative to prevent this compound from entering drains or the environment.[1][3] Disposal must be conducted in accordance with all applicable local, state, and federal regulations. Unused products and their containers should be disposed of as hazardous waste.[3][6] Contaminated packaging should be treated as unused product and disposed of accordingly.[3][6]

References

Personal protective equipment for handling Methyl 3-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-methyl-1H-pyrrole-2-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes Safety Goggles / Face ShieldWear tightly fitting safety goggles or a face shield.[1] Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Chemical Resistant GlovesHandle with gloves inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] For prolonged or repeated contact, a glove with a higher protection class is recommended.[2]
Body Protective Clothing / Lab CoatA complete suit protecting against chemicals or a flame-retardant antistatic protective clothing should be worn.[1] Overalls and a PVC apron are also recommended.[2]
Respiratory RespiratorIf engineering controls are not sufficient, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] For large-scale use, a supplied-air respirator may be necessary.[1]

Operational and Disposal Plan

Proper handling and disposal are critical to mitigate risks associated with this compound.

Operational Plan:

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[3][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5] Use non-sparking tools and explosion-proof equipment.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe vapors or mist.[1] Wash hands thoroughly after handling.[1][3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Protect from air, light, and moisture.[1][5]

Disposal Plan:

StepProcedure
1. Waste Collection Collect waste material in a suitable, closed container labeled for chemical waste.[4][6]
2. Spill Management In case of a spill, absorb with an inert material (e.g., sand, earth) and place in the waste container.[3] Remove all ignition sources.[3][4]
3. Contaminated PPE Dispose of contaminated gloves and other protective equipment as chemical waste in accordance with applicable regulations.[1][6]
4. Final Disposal Dispose of the chemical waste through a licensed professional waste disposal service.[6] Do not allow the product to enter drains.[5][6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Review SDS b Don PPE a->b c Work in Ventilated Area b->c Proceed to Handling d Handle Chemical c->d e Clean Work Area d->e Proceed to Cleanup f Doff PPE e->f g Dispose of Waste f->g

Caption: Workflow for Safe Chemical Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.